molecular formula C4HBrCl2N2 B173887 4-Bromo-3,6-dichloropyridazine CAS No. 10344-42-0

4-Bromo-3,6-dichloropyridazine

Cat. No.: B173887
CAS No.: 10344-42-0
M. Wt: 227.87 g/mol
InChI Key: XAXKZIUQIROVNV-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dichloropyridazine is a useful research compound. Its molecular formula is C4HBrCl2N2 and its molecular weight is 227.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,6-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXKZIUQIROVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621789
Record name 4-Bromo-3,6-dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10344-42-0
Record name 4-Bromo-3,6-dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-3,6-dichloropyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10344-42-0

This technical guide provides an in-depth overview of 4-Bromo-3,6-dichloropyridazine, a key building block in synthetic chemistry, particularly for the development of novel therapeutics and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and applications.

Core Properties and Data

This compound is a halogenated pyridazine derivative. Its trifunctional nature makes it a versatile precursor for a wide range of chemical transformations, allowing for the introduction of various substituents to the pyridazine core.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 10344-42-0[1][2]
Molecular Formula C₄HBrCl₂N₂[1][2]
Molecular Weight 227.87 g/mol [2]
Appearance Solid
Melting Point 80-81 °C[1]
Boiling Point (Predicted) 341.8 ± 37.0 °C[1]
Density (Predicted) 1.964 ± 0.06 g/cm³[1]
XLogP3 2.5[1]
Topological Polar Surface Area (TPSA) 25.8 Ų[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 2[3]
Spectral Data

While not detailed here, researchers can obtain spectral data (such as ¹H NMR, ¹³C NMR, and mass spectrometry) from various chemical suppliers and databases to confirm the identity and purity of the compound.

Synthesis and Reactivity

This compound is a valuable intermediate due to the differential reactivity of its halogen substituents. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of aryl, heteroaryl, or vinyl groups at the 4-position. The chlorine atoms can subsequently be substituted under different reaction conditions.

Experimental Protocols

The following are examples of experimental protocols involving this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura reaction to introduce a vinyl group at the 4-position of the pyridazine ring.[1]

Materials:

  • This compound

  • 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (Vinylboronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 2N aqueous Potassium Carbonate (K₂CO₃) solution

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 mmol), vinylboronic acid pinacol ester (1.0 mmol), and Pd(dppf)Cl₂ (0.1 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with argon (repeat three times).

  • Add dioxane (6 mL) and 2N aqueous K₂CO₃ solution (3.0 mmol) to the flask.

  • Heat the reaction mixture to 50 °C for 3 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3,6-dichloro-4-vinylpyridazine.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a crucial starting material for the synthesis of libraries of substituted pyridazines for screening in drug discovery programs.

Role in the Synthesis of PARP-1 Inhibitors

Recent research has highlighted the potential of pyridazine-based compounds as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 can lead to synthetic lethality, making it a promising target for cancer therapy. The synthesis of these inhibitors often involves the derivatization of a pyridazine core, for which this compound is a valuable precursor.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Suzuki_Miyaura_Workflow reagents 1. Add Reagents: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base inert_atm 2. Establish Inert Atmosphere (Argon) reagents->inert_atm solvent_add 3. Add Solvent (e.g., Dioxane) inert_atm->solvent_add heating 4. Heat Reaction Mixture solvent_add->heating workup 5. Aqueous Workup & Extraction heating->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Proposed Role of Pyridazine-Based PARP-1 Inhibitors

This diagram illustrates the conceptual role of PARP-1 in DNA repair and how inhibitors synthesized from pyridazine scaffolds can interfere with this process, leading to cancer cell death.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 BER Base Excision Repair PARP1->BER DNA_repair DNA Repair BER->DNA_repair Apoptosis Cancer Cell Death (Apoptosis) BER->Apoptosis Blocked Repair (in BRCA-deficient cells) Pyridazine_Inhibitor Pyridazine-Based PARP-1 Inhibitor Inhibition Inhibition Pyridazine_Inhibitor->Inhibition Inhibition->PARP1

Caption: Inhibition of the PARP-1 DNA repair pathway by pyridazine derivatives.

References

Physicochemical properties of 4-Bromo-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-3,6-dichloropyridazine, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a halogenated pyridazine derivative. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its molecular characteristics.

PropertyValueSource(s)
Molecular Formula C₄HBrCl₂N₂[1][2]
Molecular Weight 227.87 g/mol [1][3]
CAS Number 10344-42-0[1][2]
Melting Point 80-81 °C[1]
Boiling Point 341.8 ± 37.0 °C (Predicted)[1]
Density 1.964 ± 0.06 g/cm³ (Predicted)[1]
Physical Form Solid[2]
Purity ≥95% - ≥97% (as commercially available)[2][3]
Storage Conditions Inert atmosphere, 2-8°C; sealed, away from moisture[2][3]

Computed Molecular Descriptors

Computational models provide further insight into the behavior of this compound in various chemical and biological systems.

DescriptorValueSource(s)
XLogP3 2.5[1]
Topological Polar Surface Area 25.8 Ų[1]
Hydrogen Bond Acceptor Count 2[1]
Hydrogen Bond Donor Count 0[3]
Rotatable Bond Count 0[3]
Exact Mass 225.87002 u[1]
Monoisotopic Mass 225.87003 Da[4]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the direct synthesis of this compound from 3,6-dichloropyridazine was not identified in the reviewed literature, the synthesis of the precursor, 3,6-dichloropyridazine, is well-established. It is typically prepared from maleic hydrazide by reaction with a chlorinating agent like phosphorus oxychloride.

The introduction of a bromine atom at the 4-position of the 3,6-dichloropyridazine ring is a logical subsequent step. A potential synthetic approach is illustrated in the logical workflow diagram below.

G Potential Synthetic Pathway for this compound A 3,6-Dichloropyridazine C This compound A->C Electrophilic Bromination B Brominating Agent (e.g., NBS, Br2) B->C

Figure 1: Proposed synthetic logic for this compound.

This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. The bromine and chlorine substituents offer differential reactivity, allowing for selective functionalization of the pyridazine core.

Experimental Protocol: Suzuki Coupling Reaction

The following section details a representative experimental protocol where this compound is utilized as a key reactant in a Suzuki cross-coupling reaction to synthesize a vinylpyridazine derivative.[1]

Objective: To synthesize 3,6-dichloro-4-vinylpyridazine via a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • This compound (0.227 g, 1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (75.0 mg, 0.1 mmol)

  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (0.171 mL, 1.0 mmol)

  • Dioxane (6 mL)

  • 2N aqueous Potassium Carbonate (K₂CO₃) solution (1.5 mL, 3.0 mmol)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • An oven-dried flask equipped with a magnetic stir bar is charged with this compound, Pd(dppf)Cl₂, and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane.

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Dioxane and the 2N aqueous K₂CO₃ solution are added to the flask.

  • The reaction mixture is heated to 50°C for 3 hours.

  • After cooling to room temperature, the reaction is diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography using an ethyl acetate/hexanes gradient (0-50% EtOAc) to yield 3,6-dichloro-4-vinylpyridazine.

The workflow for this experimental protocol is visualized in the following diagram.

G Experimental Workflow for Suzuki Coupling A Combine Reactants: - this compound - Pd(dppf)Cl2 - Vinylboronate B Inert Atmosphere (Argon) A->B C Add Solvents & Base: - Dioxane - 2N K2CO3(aq) B->C D Heat to 50°C for 3 hours C->D E Work-up: - Cool to RT - Dilute with H2O - Extract with EtOAc (3x) D->E F Drying and Concentration: - Dry with Na2SO4 - Concentrate in vacuo E->F G Purification: Column Chromatography (EtOAc/Hexanes gradient) F->G H 3,6-Dichloro-4-vinylpyridazine (Final Product) G->H

Figure 2: Step-by-step workflow of the Suzuki coupling reaction.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound were not available in the searched literature. Researchers are advised to acquire this data on their own samples for definitive characterization.

Solubility

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: 4-Bromo-3,6-dichloropyridazine - A Key Intermediate in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 4-Bromo-3,6-dichloropyridazine. This versatile heterocyclic compound serves as a crucial building block in the development of novel pharmaceutical agents and agrochemicals. Its distinct substitution pattern allows for selective chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Molecular Structure and Physicochemical Properties

This compound is a halogenated derivative of pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of bromine and chlorine atoms significantly influences its reactivity and physical properties.

The key structural and physicochemical data are summarized in the table below for quick reference.

PropertyValueCitation(s)
IUPAC Name This compound
CAS Number 10344-42-0[1][2]
Molecular Formula C₄HBrCl₂N₂[1][2]
Molecular Weight 227.87 g/mol [2]
Physical Form Solid
Melting Point 80-81 °C[1]
Boiling Point 341.8 ± 37.0 °C (Predicted)[1]
Density 1.964 ± 0.06 g/cm³ (Predicted)[1]
SMILES ClC1=NN=C(Cl)C(Br)=C1[2]
InChIKey XAXKZIUQIROVNV-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the formation of the 3,6-dichloropyridazine core followed by its regioselective bromination.

Synthesis of 3,6-Dichloropyridazine (Precursor)

The common precursor, 3,6-dichloropyridazine, is synthesized from pyridazine-3,6-diol (maleic hydrazide) via a chlorination reaction.

Experimental Protocol: A detailed procedure involves the use of phosphorus oxychloride (POCl₃) as the chlorinating agent.[3]

  • To a 2-liter round-bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125 g, 1115 mmol).

  • Add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).

  • After the reaction is complete, concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.

  • Dilute the residue with ethyl acetate (1 L).

  • Slowly and carefully quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers and wash with water (1 L) and then brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine (typical yield: ~85%).[3]

G cluster_0 Synthesis of 3,6-Dichloropyridazine Pyridazine-3,6-diol Pyridazine-3,6-diol Reaction Chlorination (80 °C, Overnight) Pyridazine-3,6-diol->Reaction POCl3 POCl3 POCl3->Reaction Workup Quenching (NaHCO3) Extraction (EtOAc) Reaction->Workup 3,6-Dichloropyridazine 3,6-Dichloropyridazine Workup->3,6-Dichloropyridazine G cluster_1 Suzuki Coupling Reaction Start This compound Coupling Coupling Start->Coupling Reagents Vinylboronic ester Pd(dppf)Cl2, K2CO3 Dioxane, 50 °C Reagents->Coupling Purification Extraction & Chromatography Coupling->Purification Product 3,6-Dichloro-4-vinylpyridazine Purification->Product G DNA_Damage DNA Single-Strand Break PARP1 PARP-1 (Enzyme) DNA_Damage->PARP1 recruits Repair DNA Repair PARP1->Repair facilitates Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis inhibition leads to Inhibitor Pyridazine-based Inhibitor Inhibitor->PARP1 blocks

References

Spectroscopic Profile of 4-Bromo-3,6-dichloropyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-3,6-dichloropyridazine. Due to the limited availability of experimental spectra for this specific molecule in the public domain, this guide presents predicted mass spectrometry data for this compound and detailed experimental spectroscopic data for the closely related compound, 3,6-dichloropyridazine, for comparative and illustrative purposes. This document also outlines generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the available and reference spectroscopic data for this compound and its structural analog, 3,6-dichloropyridazine.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The predicted mass spectral data for this compound (C₄HBrCl₂N₂) is presented below. This data is valuable for confirming the molecular weight and isotopic distribution of the compound.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺226.87731
[M+Na]⁺248.85925
[M-H]⁻224.86275
[M+NH₄]⁺243.90385
[M+K]⁺264.83319
[M]⁺225.86948

Note: Data is predicted and sourced from computational estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,6-dichloropyridazine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. Due to the absence of published experimental NMR data for this compound, the following tables present the ¹H and ¹³C NMR data for the parent compound, 3,6-dichloropyridazine (C₄H₂Cl₂N₂). This data serves as a reference for understanding the expected chemical shifts in a dichloropyridazine ring system.

Table 2: ¹H NMR Spectroscopic Data for 3,6-dichloropyridazine [2][3][4]

Chemical Shift (ppm)MultiplicitySolvent
7.65SingletCDCl₃

Table 3: ¹³C NMR Spectroscopic Data for 3,6-dichloropyridazine [2]

Chemical Shift (ppm)Solvent
152.0CDCl₃
130.4CDCl₃
Infrared (IR) Spectroscopy of 3,6-dichloropyridazine

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is used to identify the functional groups present in a compound. The characteristic IR absorption bands for 3,6-dichloropyridazine are listed below as a reference.

Table 4: IR Spectroscopic Data for 3,6-dichloropyridazine [2]

Wavenumber (cm⁻¹)IntensityAssignment
3070WeakC-H stretch
1560MediumC=N stretch
1410StrongC=C stretch
1290StrongC-H in-plane bend
1130StrongC-H in-plane bend
840StrongC-Cl stretch
680StrongC-H out-of-plane bend

Experimental Protocols

This section provides generalized methodologies for the key spectroscopic techniques discussed. These protocols are applicable to the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[6]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR): For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[7] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[8]

Mass Spectrometry (MS)

Electron Ionization (EI): A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.[11]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

4-Bromo-3,6-dichloropyridazine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Bromo-3,6-dichloropyridazine (CAS No: 10344-42-0). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on reported qualitative observations, predicted properties, and standardized experimental protocols for determining these key physicochemical parameters.

Core Properties of this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂N₂.[1] It serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions.[1]

PropertyValueSource
Molecular Weight 227.87 g/mol [1]
Melting Point 80-81 °C[1]
Boiling Point (Predicted) 341.8 ± 37.0 °C[1]
Density (Predicted) 1.964 ± 0.06 g/cm³[1]
XLogP3 2.5[1]

Solubility Profile

Specific quantitative solubility data for this compound in a range of common solvents is not extensively documented in the reviewed literature. However, its use in synthetic protocols provides qualitative insights into its solubility.

Qualitative Solubility Observations:

SolventObservationContext
Dioxane SolubleUsed as a solvent in Suzuki coupling reactions.[1]
Ethyl Acetate (EtOAc) SolubleUsed as an extraction solvent.[1]
Water InsolubleThe compound is extracted from an aqueous phase using an organic solvent, indicating low aqueous solubility.[1]

Stability Characteristics

Observed Stability:

ConditionObservationContext
Aqueous Base (2N K₂CO₃) StableThe compound is stable when heated to 50°C for 3 hours in the presence of 2N aqueous potassium carbonate.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a compound like this compound. These are based on standard laboratory practices and regulatory guidelines.

Protocol for Determining Thermodynamic Solubility

This protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents at a controlled temperature.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of This compound prep2 Add to a known volume of the selected solvent prep1->prep2 equil1 Agitate the mixture at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) prep2->equil1 equil2 Ensure solid phase remains equil1->equil2 sep1 Allow solution to settle equil2->sep1 sep2 Filter or centrifuge to remove undissolved solid sep1->sep2 analysis1 Take a known aliquot of the clear supernatant sep2->analysis1 analysis2 Dilute as necessary analysis1->analysis2 analysis3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Stability Assessment

The stability of this compound can be evaluated under various stress conditions, including hydrolysis, heat, and light, in line with ICH guidelines. A stability-indicating analytical method, such as HPLC, is crucial for separating and quantifying the parent compound from its potential degradation products.

1. Hydrolytic Stability:

  • Methodology: Prepare solutions of the compound in aqueous buffers at different pH levels (e.g., pH 2, 7, and 10).

  • Conditions: Store the solutions at a controlled temperature (e.g., 50°C) for a specified period.

  • Analysis: At predetermined time points, analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and identify any major degradants.

2. Thermal Stability (in solid state):

  • Methodology: Place a known amount of the solid compound in a controlled temperature and humidity chamber.

  • Conditions: Expose the sample to elevated temperatures (e.g., 60°C) for an extended period.

  • Analysis: Periodically test the sample for purity and the appearance of degradation products. Thermogravimetric Analysis (TGA) can also be employed to determine the onset of thermal decomposition.

3. Photostability:

  • Methodology: Expose the solid compound or its solution to a light source with a controlled output, as specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After a defined exposure period, compare the samples to the dark control to assess the extent of photodegradation.

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis. The different halogens on the pyridazine ring exhibit differential reactivity, allowing for selective functionalization. The bromo group is typically more reactive towards palladium-catalyzed cross-coupling reactions than the chloro groups.

A common application is the Suzuki-Miyaura cross-coupling reaction, where the bromo-substituent is selectively replaced.

G compound This compound product 3,6-Dichloro-4-vinylpyridazine compound->product Reacts with boronic_acid Vinylboronic Acid Derivative boronic_acid->product Reacts with catalyst Pd(dppf)Cl₂ catalyst->product Catalyzes base 2N K₂CO₃ base->product Base solvent Dioxane, 50°C solvent->product Solvent & Temp

Caption: Suzuki Coupling Reaction of this compound.

Experimental Protocol for Suzuki Coupling:

The following is a representative experimental protocol for the Suzuki coupling of this compound with a vinylboronic acid derivative[1]:

  • An oven-dried flask is charged with this compound (1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 mmol), and the vinylboronic acid derivative (1.0 mmol).

  • The flask is sealed, evacuated, and backfilled with argon (repeated three times).

  • Dioxane (6 mL) and 2N aqueous potassium carbonate (3.0 mmol) are added.

  • The reaction mixture is heated to 50°C for 3 hours.

  • After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired product.

This protocol demonstrates the compound's stability and reactivity under specific catalytic conditions, providing a practical example of its utility for drug development professionals.

References

An In-depth Technical Guide to 4-Bromo-3,6-dichloropyridazine: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-Bromo-3,6-dichloropyridazine, a valuable building block in medicinal chemistry and materials science. This document outlines a plausible synthetic route, details expected characterization data, and presents a typical application of this versatile molecule.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. Its trifunctional nature, possessing three distinct halogen atoms on the pyridazine core, allows for selective and sequential functionalization through various cross-coupling reactions. This attribute makes it an attractive scaffold for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway A 3,6-Dichloropyridazine B This compound A->B Electrophilic Bromination C Brominating Agent (e.g., NBS, Br2) C->B

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on general methods for the bromination of electron-deficient heterocyclic systems. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Materials and Reagents:

  • 3,6-Dichloropyridazine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid (H₂SO₄) or another suitable solvent/catalyst

  • Dichloromethane (CH₂Cl₂) or a suitable reaction solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine in a suitable solvent such as concentrated sulfuric acid or an inert organic solvent like dichloromethane.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent) to the stirred solution at a controlled temperature. The reaction may be performed at room temperature or require heating depending on the reactivity of the substrate and the chosen brominating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction mixture by pouring it over ice. If sulfuric acid was used as the solvent, neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

While specific experimental spectral data for this compound are not available in the searched literature, its key physical and chemical properties have been reported. The expected spectroscopic characteristics can be inferred from its structure and comparison with similar compounds.

Physicochemical Properties
PropertyValueReference
CAS Number 10344-42-0[1]
Molecular Formula C₄HBrCl₂N₂[1]
Molecular Weight 227.87 g/mol [1]
Appearance Solid[2]
Melting Point 80-81 °C[1]
Purity ≥95% - ≥97%[2][3]
Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single singlet in the aromatic region, corresponding to the single proton on the pyridazine ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the three halogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts will be in the aromatic region, with the carbons directly attached to the electronegative nitrogen and halogen atoms appearing at a lower field.

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound, with additional peaks for the different isotopic combinations of Br and Cl.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic proton, C=C and C=N stretching vibrations of the pyridazine ring, and C-Cl and C-Br stretching vibrations in the fingerprint region.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a wide range of substituted pyridazines. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reaction

A common application of this compound is its use as a substrate in Suzuki cross-coupling reactions to introduce aryl or vinyl groups at the 4-position.

Experimental Workflow for a Typical Suzuki Coupling:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Boronic Acid/Ester, Pd Catalyst, and Ligand B Add Solvent and Base A->B C Heat Reaction Mixture (e.g., 50-100 °C) B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Quench Reaction and Perform Aqueous Work-up D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Final Product (NMR, MS, etc.) H->I

Figure 2: General workflow for a Suzuki coupling reaction using this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse array of functionalized pyridazine derivatives. Its unique substitution pattern allows for selective chemical modifications, making it a key intermediate in the development of new therapeutic agents and advanced materials. This guide provides a comprehensive overview of its synthesis, characterization, and a key application, serving as a valuable resource for researchers in the field.

References

4-Bromo-3,6-dichloropyridazine reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 4-Bromo-3,6-dichloropyridazine with Nucleophiles

Introduction

This compound is a halogenated heterocyclic compound featuring an electron-deficient pyridazine core. This core structure is a significant scaffold in medicinal chemistry and materials science.[1] The presence of three halogen atoms at positions 3, 4, and 6, each with different potential for displacement, makes this molecule a versatile building block for the synthesis of complex substituted pyridazines. The two adjacent nitrogen atoms in the pyridazine ring significantly influence its chemical reactivity, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.[1] This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on regioselectivity, reaction conditions, and synthetic applications.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens and the three halogen substituents depletes the electron density of the aromatic ring, facilitating the addition of a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The key factors influencing the outcome of nucleophilic substitution on this substrate are:

  • Leaving Group Ability : The relative ability of the halogens to depart as anions is crucial. Generally, bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion. This suggests that the C4 position is intrinsically more reactive towards substitution.

  • Position Activation : The carbon atoms at positions 3 and 6 are ortho to one ring nitrogen and para to the other, while the C4 carbon is meta to both. This electronic arrangement activates all three positions for nucleophilic attack.

  • Nature of the Nucleophile : The type of nucleophile (e.g., nitrogen, sulfur, oxygen-based) can significantly influence the regioselectivity of the reaction.

  • Reaction Conditions : Solvent, temperature, and the presence of a base or catalyst can alter the reaction pathway and the distribution of products.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity with Sulfur Nucleophiles

Reactions with sulfur-based nucleophiles, such as thiols, are well-documented. A notable characteristic of these reactions is the propensity for disubstitution, even when using a single equivalent of the thiol.

In reactions with thiophenol, for instance, the dimercapto derivative is the primary product, even in less polar solvents where the reaction is slower. While the monosubstituted intermediate can be detected by thin-layer chromatography (TLC), it rapidly converts to the disubstituted product.[2] This suggests that the initial substitution activates the ring towards a second substitution. The use of a base like sodium hydride can improve the yield of the bis(phenylthio) derivative.[2] Similar outcomes are observed with aliphatic thiols like hexanethiol and undecanethiol, which also yield bis-thioether products in high yields.[2]

These findings indicate a significant challenge in achieving selective monosubstitution with thiol nucleophiles under standard conditions.

Quantitative Data: Reaction with Thiols
NucleophileEquivalentsBaseSolventTemperatureProductYieldCitation
Thiophenol1.0NoneCHCl₃RT3,6-bis(phenylthio)-4-bromopyridazineMajor[2]
Thiophenol2.0NaHDMFRT3,6-bis(phenylthio)-4-bromopyridazineHigh[2]
Hexanethiol2.0NaHDMFRT3,6-bis(hexylthio)-4-bromopyridazineHigh[2]
Undecanethiol2.0NaHDMFRT3,6-bis(undecylthio)-4-bromopyridazineHigh[2]
2-Aminothiophenol1.0N/AN/AN/A4-(2-Aminophenylthio)-3,6-dichloropyridazineN/A[3]

Note: Yields are described qualitatively as reported in the literature.

Experimental Protocol: Synthesis of 3,6-bis(phenylthio)-4-bromopyridazine
  • To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 10 mL), add sodium hydride (2.2 mmol, 60% dispersion in mineral oil).

  • Stir the mixture at room temperature for 10 minutes.

  • Add thiophenol (2.1 mmol) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature and monitor its progress using TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired bis-thioether.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, particularly primary and secondary amines, are commonly used to functionalize the pyridazine core. These reactions can proceed either as a direct SNAr or via a metal-catalyzed cross-coupling reaction.

In a direct nucleophilic substitution, a primary amine can react with this compound in the presence of a suitable base like potassium carbonate (K₂CO₃) in a solvent such as dioxane.[4] Alternatively, palladium-catalyzed cross-coupling methods, like the Buchwald-Hartwig amination, can be employed using catalysts such as RuPhos Pd G2 and a base like sodium tert-butoxide.[4]

The synthesis of 10H-benzo[b]pyridazino[3,4-e][2][4]thiazines involves a sequential treatment of this compound, first with 2-aminothiophenol and then with a secondary amine, followed by cyclization.[3][5][6] This multi-step process highlights the ability to selectively address the different halogenated positions.

Reaction_Pathways cluster_N N-Nucleophiles (e.g., R₂NH) cluster_S S-Nucleophiles (e.g., RSH) Start This compound Product_N4 4-Amino-3,6-dichloropyridazine Start->Product_N4 SNAr at C4 (Br displacement) Product_N3_6 3-Amino-4-bromo-6-chloropyridazine Start->Product_N3_6 SNAr at C3/C6 (Cl displacement) Product_S4 4-Thio-3,6-dichloropyridazine Start->Product_S4 Product_S_di 3,6-Dithio-4-bromopyridazine Start->Product_S_di Often proceeds to disubstitution

Caption: Potential monosubstitution pathways for this compound.

Experimental Protocol: General Procedure for Amination
  • In an oven-dried flask, combine this compound (1.0 mmol), the desired primary or secondary amine (1.1-1.5 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add an appropriate solvent, such as dioxane or DMF (5-10 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 50-100 °C) for a designated time (e.g., 3-24 hours), monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue via column chromatography on silica gel to obtain the aminated pyridazine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, which is often difficult to achieve via direct SNAr.

Experimental Protocol: Suzuki Coupling for C4-Vinylation

This protocol describes the synthesis of 3,6-dichloro-4-vinylpyridazine.[7]

  • Charge an oven-dried flask with this compound (0.227 g, 1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 75.0 mg, 0.1 mmol), and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (0.171 mL, 1.0 mmol).[7]

  • Seal the flask with a rubber septum, then evacuate and backfill with argon (repeat three times).

  • Add dioxane (6 mL) and a 2N aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol) via syringe.[7]

  • Heat the reaction mixture to 50 °C for 3 hours.[7]

  • Cool the reaction to room temperature, dilute with water (2 mL), and extract three times with ethyl acetate.[7]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography (EtOAc/hexanes gradient) to provide the product.[7] A yield of 82% has been reported for this transformation.[7]

Experimental_Workflow cluster_workflow Suzuki Coupling Experimental Workflow A 1. Combine Reactants (Pyridazine, Boronate, Pd Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Solvents & Base (Dioxane, aq. K₂CO₃) B->C D 4. Heat Reaction (50 °C, 3h) C->D E 5. Workup (Quench, Extract with EtOAc) D->E F 6. Purification (Column Chromatography) E->F G Product F->G

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Regioselectivity: A Summary

The selective functionalization of this compound is a nuanced process.

  • C4 Position : The C-Br bond is generally more labile than the C-Cl bond. This makes the C4 position the primary site for reactions where leaving group ability is the dominant factor, such as in palladium-catalyzed cross-couplings.

  • C3/C6 Positions : These positions are electronically activated by the adjacent nitrogen atoms. In reactions where electronic factors are paramount, or under conditions that favor chloride displacement, substitution at C3 or C6 can occur.

  • Nucleophile Influence : Soft nucleophiles like thiols appear to react rapidly and can lead to disubstitution at the C3 and C6 positions. Harder nucleophiles like amines may offer better control, allowing for selective substitution, although the specific site of reaction (C4 vs. C3/C6) can depend on the precise conditions.

References

Halogen Reactivity in 4-Bromo-3,6-dichloropyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the halogen reactivity order in 4-Bromo-3,6-dichloropyridazine, a crucial scaffold in medicinal chemistry. Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is paramount for the strategic design and synthesis of novel pyridazine-based therapeutic agents. This document synthesizes theoretical principles with experimental evidence from related systems to establish a predictive framework for the reactivity of the bromo and chloro substituents at the C3, C4, and C6 positions. Detailed experimental protocols for analogous reactions are provided to guide practical applications.

Introduction

Polyhalogenated pyridazines are versatile building blocks in the development of pharmaceuticals and agrochemicals. The differential reactivity of the halogen substituents allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. This compound presents a particularly interesting case with three distinct halogenated positions. The electronic environment of the pyridazine ring, influenced by the two nitrogen atoms, dictates the susceptibility of each carbon-halogen bond to nucleophilic attack and oxidative addition in metal-catalyzed reactions. This guide will elucidate the principles governing this reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactivity Order

Nucleophilic aromatic substitution on electron-deficient heteroaromatic systems, such as pyridazines, is a fundamental transformation. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as the intermediate. The rate-determining step is typically the initial attack of the nucleophile.

The established reactivity order for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I . This order is counterintuitive when considering carbon-halogen bond strengths (C-F > C-Cl > C-Br > C-I). The rationale lies in the high electronegativity of the lighter halogens, particularly fluorine and chlorine. This strong inductive electron-withdrawing effect polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In the context of this compound, the two nitrogen atoms of the pyridazine ring act as strong electron-withdrawing groups, activating all three halogenated positions for SNAr. Based on the general principles of SNAr, the predicted order of reactivity for the halogens in this molecule is:

C4-Br vs. C3/C6-Cl: The chloro substituents are expected to be more reactive than the bromo substituent in SNAr reactions.

C3-Cl vs. C6-Cl: The C6 position is generally more activated towards nucleophilic attack than the C3 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom (N1) and the para nitrogen atom (N2).

Therefore, the overall predicted reactivity order for SNAr on this compound is:

C6-Cl > C3-Cl > C4-Br

This predicted order is based on the electronic effects governing the SNAr mechanism. Steric hindrance around the different positions could also play a role, potentially modulating this reactivity order depending on the size of the incoming nucleophile.

Palladium-Catalyzed Cross-Coupling Reactivity Order

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C, C-N, and C-O bond formation. The key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The reactivity of aryl halides in oxidative addition is primarily governed by the carbon-halogen bond dissociation energy. Consequently, the reactivity order is the inverse of that observed in SNAr reactions:

C-I > C-Br > C-Cl > C-F

Applying this principle to this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C4 position. Indeed, synthetic reports on the closely related 3-amino-4-bromo-6-chloropyridazine confirm that Suzuki-Miyaura and Buchwald-Hartwig reactions can be performed selectively at the C4-Br position.

The relative reactivity of the C3-Cl and C6-Cl bonds in palladium-catalyzed reactions is less straightforward to predict without specific experimental data, as electronic and steric factors can influence the rate of oxidative addition. However, the primary and most synthetically useful distinction is the high reactivity of the C-Br bond compared to the C-Cl bonds.

The predicted reactivity order for palladium-catalyzed cross-coupling on this compound is:

C4-Br >> C3-Cl ≈ C6-Cl

Quantitative Data Summary

Reaction TypeHalogen Reactivity OrderGoverning Factor
Nucleophilic Aromatic Substitution (SNAr) F > Cl > Br > IElectronegativity (Inductive Effect)
Palladium-Catalyzed Cross-Coupling I > Br > Cl > FCarbon-Halogen Bond Strength

Experimental Protocols (Analogous Reactions)

The following protocols are for reactions on closely related substrates and serve as a guide for planning experiments with this compound.

Nucleophilic Aromatic Substitution: Amination of 3,6-dichloropyridazine

This protocol describes the selective mono-amination of 3,6-dichloropyridazine, which can be adapted for this compound, likely resulting in initial substitution at the more reactive C6-Cl position.

Reaction: Synthesis of 3-amino-6-chloropyridazine

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an excess of aqueous ammonia (e.g., 28% solution, 5-10 eq).

  • The reaction mixture is heated in a sealed vessel at a temperature ranging from 100 to 150 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is typically isolated by filtration or extraction after removal of the solvent under reduced pressure.

  • Purification can be achieved by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction on a Bromo-chloropyridazine Derivative

This protocol illustrates the selective Suzuki-Miyaura coupling at the C-Br bond in the presence of a C-Cl bond on a pyridazine scaffold.

Reaction: Selective Suzuki-Miyaura coupling at the C4-Br position of 3-amino-4-bromo-6-chloropyridazine.

Procedure:

  • To a reaction vessel, add 3-amino-4-bromo-6-chloropyridazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq), and a base such as Na₂CO₃ (2.0-3.0 eq) or K₃PO₄ (2.0-3.0 eq).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 110 °C.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Halogen_Reactivity_SNAr cluster_reactivity SNAr Reactivity Order in this compound cluster_factors Governing Factors C6_Cl C6-Chloro C3_Cl C3-Chloro C6_Cl->C3_Cl > Electronegativity Halogen Electronegativity (Inductive Effect) C4_Br C4-Bromo C3_Cl->C4_Br > Meisenheimer Meisenheimer Complex Stabilization Ring_Activation Pyridazine Ring Activation (N atoms)

Caption: Predicted SNAr reactivity order based on electronic effects.

Halogen_Reactivity_Pd cluster_reactivity Pd-Catalyzed Cross-Coupling Reactivity Order cluster_factors Governing Factors C4_Br C4-Bromo C3_Cl C3-Chloro C4_Br->C3_Cl >> Bond_Strength C-X Bond Dissociation Energy C6_Cl C6-Chloro C3_Cl->C6_Cl Oxidative_Addition Rate of Oxidative Addition to Pd(0)

Caption: Predicted Pd-catalyzed cross-coupling reactivity order.

Conclusion

The halogen reactivity order in this compound is highly dependent on the reaction type. For nucleophilic aromatic substitution, the chloro groups are anticipated to be more reactive than the bromo group, with the C6-chloro being the most labile. Conversely, for palladium-catalyzed cross-coupling reactions, the C4-bromo substituent is markedly more reactive due to its weaker carbon-halogen bond. This dichotomous reactivity provides a powerful strategic advantage in the synthesis of complex pyridazine derivatives, allowing for selective and sequential functionalization of the heterocyclic core. The principles and analogous experimental protocols outlined in this guide offer a solid foundation for researchers in the field of drug discovery and development to effectively utilize this versatile chemical scaffold.

The Versatility of 4-Bromo-3,6-dichloropyridazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among the various pyridazine-based building blocks, 4-Bromo-3,6-dichloropyridazine stands out as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring three distinct halogen atoms, allows for regioselective functionalization through a variety of synthetic methodologies. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery and development. It covers its synthetic utility in generating diverse chemical libraries and its role in the creation of potent inhibitors for key biological targets in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemistry, biological activities, and therapeutic potential of derivatives originating from this key starting material.

Introduction: The Strategic Importance of the Pyridazine Core

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents. The inherent physicochemical properties of the pyridazine ring, including its ability to participate in hydrogen bonding and its π-deficient nature, make it an attractive scaffold for interacting with biological targets.[1] The strategic placement of substituents on the pyridazine core can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound (CAS No: 10344-42-0) is a trifunctionalized pyridazine that serves as an exceptional starting material for the synthesis of complex, biologically active molecules.[2][3] The differential reactivity of the bromine and chlorine atoms allows for a programmed and regioselective approach to molecular elaboration, making it a valuable tool in the medicinal chemist's arsenal.

Synthetic Utility: A Gateway to Chemical Diversity

The three halogen atoms on the this compound ring exhibit differential reactivity, which can be exploited for selective chemical transformations. Generally, the bromine at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atoms, particularly the one at the 6-position, are more prone to nucleophilic aromatic substitution (SNAr). This differential reactivity is the foundation for the strategic synthesis of a wide array of substituted pyridazines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is a prime handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions.[4] These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This reaction is particularly effective for introducing aryl and heteroaryl moieties at the C4 position of the pyridazine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (and water, if applicable) via syringe. The mixture is typically sparged with the inert gas for 10-15 minutes to ensure deoxygenation.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-3,6-dichloropyridazine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution. The chlorine atoms at the C3 and C6 positions are the primary sites for SNAr reactions. The C6-chloro substituent is generally more reactive towards nucleophilic displacement than the C3-chloro substituent. This allows for selective monosubstitution at the C6 position under controlled conditions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce diverse functional groups.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol outlines a general method for the regioselective substitution of the C6-chloro group of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 equivalent)

  • Amine (primary or secondary) (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 equivalents, if the amine is used as its salt)

  • Anhydrous solvent (e.g., ethanol, isopropanol, DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and the anhydrous solvent.

  • Add the amine to the solution. If the amine is in its salt form, add the base.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the nucleophilicity of the amine).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent and water.

  • The organic layer is then washed, dried, and concentrated.

  • The crude product is purified by recrystallization or silica gel column chromatography to yield the 6-amino-4-bromo-3-chloropyridazine derivative.

Applications in Anticancer Drug Discovery

The pyridazine scaffold is a prominent feature in many anticancer agents. Derivatives of this compound have shown significant promise in this therapeutic area, particularly as inhibitors of key enzymes involved in cell cycle regulation and DNA repair.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] Several 3,6-disubstituted pyridazine derivatives have been identified as potent CDK2 inhibitors.[5]

A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity.[5] Notably, several compounds exhibited potent anti-proliferative action against human breast cancer cell lines (T-47D and MDA-MB-231).[5] The most potent compounds were further evaluated for their ability to inhibit CDK2, demonstrating IC₅₀ values in the nanomolar range.[5]

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
11l T-47D (Breast Cancer)Not specified[5]
MDA-MB-231 (Breast Cancer)Not specified[5]
CDK20.0556[5]
11m T-47D (Breast Cancer)0.43 ± 0.01[5]
MDA-MB-231 (Breast Cancer)0.99 ± 0.03[5]
CDK20.0201[5]
11e CDK20.151[5]
11h CDK20.0438[5]

Table 1: In vitro anticancer and CDK2 inhibitory activities of selected 3,6-disubstituted pyridazine derivatives.[5]

The mechanism of action of CDK2 inhibitors involves arresting the cell cycle at the G1/S transition phase, ultimately leading to apoptosis in cancer cells.

CDK2_Pathway G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint Progression CyclinE Cyclin E S S Phase (DNA Replication) G1_S_Checkpoint->S CDK2 CDK2 CyclinE_CDK2 Cyclin E/CDK2 Active Complex CyclinE->CyclinE_CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylates pRb_P pRb-P (Inactive) E2F E2F pRb->E2F Inhibits E2F->S Promotes Transcription Inhibitor Pyridazine-based CDK2 Inhibitor Inhibitor->CDK2 Inhibits

Figure 1: Simplified signaling pathway of CDK2 in cell cycle regulation.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[4][7][8] PARP inhibitors have emerged as a successful class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The pyridazine scaffold has been incorporated into novel PARP-1 inhibitors.

A series of 4-chloropyridazinoxyphenyl hybrids were designed and synthesized as potential PARP-1 inhibitors. These compounds were evaluated for their anticancer activity against various cancer cell lines, with some derivatives showing comparable efficacy to the known PARP inhibitor, Olaparib.

PARP1_Pathway DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 Recruits DSB Double-Strand Break (DSB) DNA_damage->DSB If unrepaired NAD NAD+ PAR PAR Polymer PARP1->PAR Synthesizes Repair_Complex DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Complex Recruits BER Base Excision Repair (BER) Repair_Complex->BER DNA_Repaired Repaired DNA BER->DNA_Repaired Inhibitor Pyridazine-based PARP-1 Inhibitor Inhibitor->PARP1 Inhibits Apoptosis Apoptosis DSB->Apoptosis Leads to

Figure 2: Role of PARP-1 in the DNA damage response pathway.

Potential in Anti-inflammatory Drug Discovery

Chronic inflammation is a key pathological feature of numerous diseases, including respiratory disorders, arthritis, and inflammatory bowel disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research.

Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in inflammatory cells have an immunosuppressive effect. Therefore, PDE4 inhibitors are a promising class of anti-inflammatory drugs. Pyridazinone derivatives have been investigated as potential PDE4 inhibitors.

Compound IDTargetIC₅₀ (µM)Reference
Rolipram PDE4-
Compound 9 COX-15.40
COX-20.01
5-LOX1.78
Compound 41 NO production11.2
Compound 42 Anti-inflammatory4.13 ± 0.07

Table 2: In vitro anti-inflammatory activity of various compounds. Note: Data for pyridazinone-based PDE4 inhibitors derived from this compound is an area of active research.

The anti-inflammatory effects of PDE4 inhibitors are mediated by the increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate the activity of various transcription factors and other proteins involved in the inflammatory response.

PDE4_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4->AMP Hydrolyzes Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Promotes Inhibitor Pyridazinone-based PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Figure 3: PDE4 signaling pathway in inflammation.

Future Perspectives and Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique reactivity profile allows for the efficient and regioselective synthesis of a vast array of substituted pyridazine derivatives. The demonstrated success of these derivatives as potent inhibitors of key biological targets in oncology and inflammation underscores the immense potential of this scaffold in drug discovery.

Future research will likely focus on:

  • Expansion of Chemical Space: Exploring a wider range of cross-coupling partners and nucleophiles to generate novel pyridazine libraries with diverse functionalities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas, such as neurodegenerative and infectious diseases, given the established importance of the aminopyridazine scaffold in neuropharmacology.

References

The Pyridazine Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving role of pyridazine and its derivatives in the landscape of chemical and pharmaceutical sciences. From its initial synthesis in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, this document details the key milestones in its journey. We present a chronological account of its discovery, including the seminal synthetic procedures. The guide further explores the modern synthetic strategies employed for the creation of pyridazine-based compounds. A significant focus is placed on the application of pyridazines in drug discovery, particularly as bioisosteres, with quantitative data to illustrate their impact on biological activity. Finally, we delve into the mechanisms of action of notable pyridazine-containing drugs by providing detailed diagrams of their associated signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration and utilization of pyridazine chemistry for the development of novel therapeutics.

Discovery and Historical Synthesis

The journey of pyridazine chemistry began in the late 19th century, a period of foundational discoveries in organic chemistry. The initial synthesis of a pyridazine derivative is credited to the eminent German chemist, Emil Fischer, in 1886.[1] Shortly after, in 1895, the parent pyridazine heterocycle was synthesized by Tauber.[1]

Fischer's Synthesis of a Pyridazine Derivative (1886)

In the course of his extensive investigations into the reactions of phenylhydrazine, which also led to the celebrated Fischer indole synthesis, Emil Fischer reported the first synthesis of a pyridazine derivative. The reaction involved the condensation of phenylhydrazine with levulinic acid.

Experimental Protocol: Fischer's Phenylhydrazine and Levulinic Acid Condensation

  • Reactants: Phenylhydrazine and Levulinic Acid.

  • Procedure: A mixture of phenylhydrazine and levulinic acid is heated. The reaction proceeds through the formation of a phenylhydrazone intermediate from the keto group of levulinic acid. Subsequent intramolecular cyclization with the elimination of water yields the corresponding pyridazinone derivative.

  • Note: The detailed experimental conditions, such as reaction temperature, duration, and purification methods, were described in Fischer's original 1886 publication in Justus Liebigs Annalen der Chemie. Access to the full historical text for a verbatim reproduction of the protocol is limited.

Tauber's Synthesis of the Parent Pyridazine (1895)

The synthesis of the unsubstituted parent pyridazine ring was first achieved by E. Tauber in 1895. This seminal work provided the foundational molecule for subsequent derivatization and exploration of this heterocyclic system.

Experimental Protocol: Tauber's Pyridazine Synthesis

  • Starting Material: Maleic hydrazide.

Modern Synthetic Methodologies

While the foundational syntheses of Fischer and Tauber paved the way, contemporary organic chemistry has developed more versatile and efficient methods for the construction of pyridazine rings. Among the most powerful is the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful tool for the synthesis of a wide array of functionalized pyridazines. This cycloaddition reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, like an alkene or alkyne. The reaction proceeds with high regioselectivity and under mild conditions, making it suitable for a variety of applications, including in biological systems.

Experimental Protocol: General Procedure for IEDDA Synthesis of Pyridazines

  • Reactants: A substituted 1,2,4,5-tetrazine and an alkene or alkyne.

  • Solvent: A suitable organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Procedure:

    • The tetrazine and the dienophile are dissolved in the chosen solvent.

    • The reaction mixture is stirred at room temperature or with gentle heating.

    • The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to afford the desired pyridazine derivative.

Below is a workflow diagram illustrating the general process of an IEDDA reaction for pyridazine synthesis.

IEDDA_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Tetrazine 1,2,4,5-Tetrazine Mixing Dissolve in Solvent & Mix Tetrazine->Mixing Dienophile Alkene/Alkyne Dienophile->Mixing Stirring Stir at RT or Heat Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Evaporation Solvent Evaporation Monitoring->Evaporation Purification Column Chromatography Evaporation->Purification Pyridazine Pyridazine Derivative Purification->Pyridazine VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression TYK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IL-12) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK Cytokine_Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT->STAT Gene_Transcription Gene Transcription (Inflammation) STAT->Gene_Transcription Translocates to Nucleus Pyridazine_Inhibitor Deucravacitinib (Pyridazine) Pyridazine_Inhibitor->TYK2 Inhibits GnRH_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH GnRH GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor Binds Gq_11 Gq/11 GnRH_Receptor->Gq_11 Activates Pyridazine_Antagonist Relugolix (Pyridazine) Pyridazine_Antagonist->GnRH_Receptor Blocks PLC PLC Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK Gene_Transcription Gene Transcription (LH & FSH synthesis) ERK->Gene_Transcription

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions of 4-Bromo-3,6-dichloropyridazine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-3,6-dichloropyridazines, which are valuable intermediates in the development of novel pharmaceuticals and agrochemicals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. In the context of this compound, this reaction allows for the selective introduction of an aryl group at the 4-position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bonds. The resulting 4-aryl-3,6-dichloropyridazine scaffold is a key building block in medicinal chemistry.

Reaction Principle and Regioselectivity

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition is expected to occur selectively at the more reactive C4-Br bond over the C3-Cl and C6-Cl bonds.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

The selectivity of the reaction for the C4 position is a critical aspect. Generally, the order of reactivity for halogens in Suzuki couplings is I > Br > Cl. Therefore, the bromine atom at the 4-position of the pyridazine ring is the primary site of reaction under typical Suzuki conditions.

Experimental Protocols

The following protocols are generalized procedures based on common practices for Suzuki-Miyaura couplings on halogenated heterocycles. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Conventional Heating Conditions

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Conditions

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O)

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids. These yields are illustrative and based on typical outcomes for similar Suzuki coupling reactions on electron-deficient dihalopyridazines. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid3,6-Dichloro-4-phenylpyridazine75-90
24-Methoxyphenylboronic acid3,6-Dichloro-4-(4-methoxyphenyl)pyridazine80-95
34-Fluorophenylboronic acid3,6-Dichloro-4-(4-fluorophenyl)pyridazine70-85
44-Acetylphenylboronic acid4-(3,6-Dichloropyridazin-4-yl)acetophenone65-80
53-Thienylboronic acid3,6-Dichloro-4-(thiophen-3-yl)pyridazine60-75
62-Naphthylboronic acid3,6-Dichloro-4-(naphthalen-2-yl)pyridazine70-85

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L2 pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X (this compound) aryl_halide->pd_complex boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]- boronic_acid->boronate base Base base->boronate boronate->transmetalation_complex Experimental_Workflow start Start: Combine Reactants reactants This compound, Arylboronic Acid, Base, Catalyst start->reactants inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reactants->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heating (Conventional or Microwave) add_solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Final Product: 4-Aryl-3,6-dichloropyridazine purification->product

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. These application notes provide detailed protocols for the Sonogashira coupling of 4-bromo-3,6-dichloropyridazine, a valuable building block in drug discovery. The differential reactivity of the halogen substituents on the pyridazine ring allows for selective functionalization, making it an attractive substrate for the synthesis of novel compounds.

The pyridazine core is an important structural motif found in many biologically active compounds. The ability to introduce diverse alkynyl groups at the 4-position of the 3,6-dichloropyridazine scaffold opens up possibilities for creating libraries of compounds for screening and lead optimization in drug development programs.

Principle of Selective Sonogashira Coupling

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This difference in reactivity allows for the selective coupling at the more reactive C-Br bond in this compound, leaving the two C-Cl bonds intact for potential subsequent transformations. This chemoselectivity is a key advantage when working with polyhalogenated heterocycles, enabling a stepwise and controlled diversification of the molecular scaffold.

Experimental Protocols

Two representative protocols for the Sonogashira coupling of this compound with terminal alkynes are provided below. Protocol A describes a conventional heating method, while Protocol B outlines a microwave-assisted approach, which can significantly reduce reaction times.

Protocol A: Conventional Heating

This protocol is based on standard conditions for Sonogashira coupling of bromo-substituted heterocycles.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine base (e.g., Triethylamine, 2.0-3.0 eq).

  • Finally, add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (2-12 hours). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-3,6-dichloropyridazine.

Protocol B: Microwave-Assisted Synthesis

This protocol offers a more rapid method for the Sonogashira coupling, which can be advantageous for high-throughput synthesis.

Materials:

  • Same as Protocol A

  • Microwave reactor

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Add the anhydrous solvent (e.g., Dioxane), the amine base (e.g., DIPEA, 2.5 eq), and the terminal alkyne (1.2 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol A (steps 8-11).

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under different reaction conditions.

Table 1: Sonogashira Coupling of this compound under Conventional Heating

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3) / CuI (5)Et₃NToluene70685
21-HexynePd(PPh₃)₄ (3) / CuI (5)Et₃NToluene70878
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5) / CuI (10)DIPEADMF80492
43-EthynylpyridinePd(PPh₃)₄ (4) / CuI (8)Et₃NDioxane801075

Table 2: Microwave-Assisted Sonogashira Coupling of this compound

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3) / CuI (6)DIPEADioxane1202091
21-HexynePd(PPh₃)₄ (3) / CuI (6)DIPEADioxane1202585
3CyclopropylacetylenePd(PPh₃)₂Cl₂ (5) / CuI (10)Et₃NDMF1001588
44-EthynylanisolePd(PPh₃)₄ (4) / CuI (8)DIPEADioxane1102089

Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira cross-coupling reaction.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product CuCycle Copper Cycle CuI CuI Cu_Acetylide Cu-C≡CR² Alkyne H-C≡CR² Alkyne->Cu_Acetylide CuI, Base Base Base Cu_Acetylide->Transmetalation Transfers Acetylide

Caption: Catalytic cycle of the Sonogashira coupling.

Experimental Workflow for Sonogashira Coupling

The following diagram outlines the general experimental workflow for performing a Sonogashira coupling reaction.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Pd Catalyst, CuI B Inert Atmosphere (Ar or N₂) A->B C Add Solvent, Base, and Alkyne B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor by TLC D->E F Cool to RT E->F G Filter and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow.

Application Notes and Protocols for the Stille Coupling of 4-Bromo-3,6-dichloropyridazine with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents. The functionalization of the pyridazine core is crucial for modulating the pharmacological properties of drug candidates. Among the various cross-coupling methodologies, the palladium-catalyzed Stille coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the Stille coupling of 4-Bromo-3,6-dichloropyridazine with a range of organostannane reagents. This specific reaction allows for the selective introduction of aryl, heteroaryl, vinyl, and alkyl moieties at the C4 position of the pyridazine ring, yielding valuable intermediates for drug development and materials science. The protocols outlined herein are based on established literature precedents and are designed to be readily adaptable to various laboratory settings.

Reaction Principle

The Stille cross-coupling reaction involves the palladium-catalyzed reaction between an organostannane (R-SnR'3) and an organic halide (R'-X). The catalytic cycle, as illustrated below, consists of three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Stille coupling of this compound with various organostannanes. These examples showcase the versatility of the reaction in accommodating different coupling partners.

Table 1: Stille Coupling of this compound with Aryl- and Heteroarylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101285
2Tributyl(2-thienyl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Dioxane1001678
3Tributyl(3-pyridyl)stannanePdCl₂(PPh₃)₂ (5)-DMF1001872
4Trimethyl(4-methoxyphenyl)stannanePd(PPh₃)₄ (5)-Toluene1101288

Table 2: Stille Coupling of this compound with Vinyl- and Alkylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--THF652465
2TetramethyltinPdCl₂(dppf) (5)-CuI (10)NMP802055
3Tributyl(allyl)stannanePd₂(dba)₃ (2.5)AsPh₃ (10)-Dioxane901668

Experimental Protocols

The following are detailed protocols for representative Stille coupling reactions of this compound.

Protocol 1: Stille Coupling with Tributyl(phenyl)stannane

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add tributyl(phenyl)stannane (1.2 mmol, 1.2 eq) via syringe to the stirred suspension.

  • Heat the reaction mixture to 110 °C and maintain vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts.

  • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-3,6-dichloropyridazine.

Protocol 2: Stille Coupling with Tributyl(vinyl)stannane

Materials:

  • This compound

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous THF (10 mL).

  • Add tributyl(vinyl)stannane (1.2 mmol, 1.2 eq) to the solution via syringe.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a suitable solvent system like hexane/ethyl acetate) to obtain 4-vinyl-3,6-dichloropyridazine.

Visualizations

The following diagrams illustrate the general Stille coupling mechanism and a typical experimental workflow.

Stille_Mechanism Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Transmetalation R¹-Pd(II)L₂-R² PdII->Transmetalation Transmetalation Product R¹-R² Transmetalation->Product Reductive Elimination X-SnR₃ X-SnR₃ Transmetalation->X-SnR₃ R¹-X R¹-X R¹-X->Pd0 R²-SnR₃ R²-SnR₃ R²-SnR₃->PdII

Caption: General catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine this compound, Pd catalyst, and solvent Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Add_Stannane Add Organostannane Inert->Add_Stannane Heat Heat to Desired Temperature Add_Stannane->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench and Wash (e.g., aq. KF) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Typical experimental workflow for a Stille coupling reaction.

References

Synthesis of Substituted Pyridazines Utilizing 4-Bromo-3,6-dichloropyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted pyridazine derivatives, commencing from the versatile building block, 4-Bromo-3,6-dichloropyridazine. The strategic positioning of three distinct halogen atoms on the pyridazine core allows for a stepwise and regioselective functionalization, enabling the generation of complex molecular architectures valuable in medicinal chemistry and materials science.

Introduction

The pyridazine scaffold is a prominent heterocycle in numerous biologically active compounds. The ability to introduce a variety of substituents at specific positions on the pyridazine ring is crucial for the development of novel therapeutic agents. This compound serves as an excellent starting material for this purpose due to the differential reactivity of its halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bonds, allowing for selective functionalization at the 4-position. The remaining chloro substituents can then be targeted in subsequent reactions under different conditions or by employing alternative synthetic methodologies such as nucleophilic aromatic substitution. This stepwise approach provides a powerful strategy for the controlled synthesis of polysubstituted pyridazines.

Reaction Pathways and Methodologies

The primary strategies for the functionalization of this compound involve a sequence of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr). The general workflow involves the initial selective reaction at the more reactive C4-Br bond, followed by the modification of the C6-Cl and/or C3-Cl bonds.

Synthesis_Workflow A This compound B 4-Substituted-3,6-dichloropyridazine A->B Suzuki, Sonogashira, or Buchwald-Hartwig at C4-Br C 3,4-Disubstituted-6-chloropyridazine B->C Nucleophilic Substitution or Cross-Coupling at C6-Cl D 3,4,6-Trisubstituted Pyridazine C->D Further Functionalization at C3-Cl

Caption: General workflow for the stepwise functionalization of this compound.

Part 1: Selective Functionalization at the C4-Position

The initial synthetic manipulation of this compound typically exploits the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling at C4

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90485
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O100392
3Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85678
4Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O110875
Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, providing a gateway to further transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.05 eq.) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add a base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA) (2.0-3.0 eq.), followed by the terminal alkyne (1.2-1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling at C4

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF251288
2TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEADMF50695
3Propargyl alcoholPd(dppf)Cl₂CuIEt₃NDioxane40876
41-HexynePd(OAc)₂/XPhosCuICs₂CO₃Toluene601082
Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq.), and a strong base such as NaOt-Bu (1.4 eq.) or K₃PO₄ (2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.). Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction: Heat the sealed tube to 80-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination at C4

EntryAminePd PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XantphosNaOt-BuToluene1001690
2AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane1102083
3BenzylaminePd₂(dba)₃RuPhosK₃PO₄Toluene1001887
4n-ButylaminePd(OAc)₂DavePhosLHMDSTHF801279

Part 2: Functionalization of the Chloropyridazine Core

Following the initial reaction at the C4-position, the less reactive chloro substituents at C3 and C6 can be functionalized. Nucleophilic aromatic substitution is a common method for this transformation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates SNAr reactions, particularly with strong nucleophiles. The C6-position is generally more susceptible to nucleophilic attack than the C3-position.

SNAr_Mechanism Start 4-Substituted-3,6-dichloropyridazine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nucleophile (Nu-) Product 4,6-Disubstituted-3-chloropyridazine Intermediate->Product - Cl-

Caption: Simplified mechanism of nucleophilic aromatic substitution on the dichloropyridazine core.

Experimental Protocol: General Procedure for SNAr with Amines

  • Reaction Setup: In a sealed tube, dissolve the 4-substituted-3,6-dichloropyridazine (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Reagent Addition: Add the amine nucleophile (1.5-3.0 eq.). A base like K₂CO₃ or Et₃N may be added to scavenge the HCl byproduct.

  • Reaction: Heat the mixture to 80-150 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for SNAr at C6

EntryStarting Material (4-Substituted)NucleophileSolventTemp (°C)Time (h)Yield (%)
14-PhenylMorpholineIsopropanol1201295
24-(Thiophen-2-yl)PiperidineDMF100889
34-(Phenylethynyl)Sodium methoxideMethanol65698
44-(Morpholino)Hydrazine hydrateEthanol801085

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of polysubstituted pyridazines. The differential reactivity of the halogen atoms allows for a controlled and stepwise functionalization strategy. By employing a combination of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, a wide array of functional groups can be introduced at specific positions on the pyridazine ring, providing access to novel chemical entities for drug discovery and materials science applications. The protocols and data presented herein serve as a comprehensive guide for researchers in this field.

Application Notes and Protocols: 4-Bromo-3,6-dichloropyridazine as a Versatile Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,6-dichloropyridazine is a highly functionalized heterocyclic compound that serves as a key building block in the synthesis of a diverse range of agrochemicals, including herbicides and fungicides. Its unique substitution pattern, featuring three distinct halogen atoms, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical precursors, supported by quantitative data and reaction pathway visualizations.

Introduction

The pyridazine core is a prevalent scaffold in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of specific substituents onto the pyridazine ring is crucial for tuning the biological activity and physicochemical properties of the final product. This compound offers a strategic starting point for the synthesis of complex pyridazine derivatives due to the differential reactivity of its halogen substituents. This allows for a programmed, regioselective introduction of various functional groups, making it an invaluable intermediate for the development of novel crop protection agents.[1] This document outlines key synthetic transformations of this compound and provides detailed protocols for its application in agrochemical synthesis.

Key Synthetic Applications

This compound is amenable to a variety of synthetic transformations, primarily revolving around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The general reactivity order of the halogens often allows for selective reactions, providing a powerful tool for synthetic chemists.

A general workflow for the functionalization of this compound is depicted below.

G A This compound B Suzuki Coupling A->B ArB(OH)2 or ArBF3K Pd catalyst, Base C Sonogashira Coupling A->C Terminal Alkyne Pd/Cu catalyst, Base D Heck Coupling A->D Alkene Pd catalyst, Base E Stille Coupling A->E Organostannane Pd catalyst F Nucleophilic Aromatic Substitution (SNAr) A->F Nucleophile (R-NH2, R-OH, R-SH) Base G Aryl/Vinyl Pyridazines B->G H Alkynyl Pyridazines C->H I Alkenyl Pyridazines D->I J Aryl/Alkenyl Pyridazines E->J K Amino/Alkoxy/Thio Pyridazines F->K L Agrochemical Precursors G->L H->L I->L J->L K->L G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, Arylboronic Acid, Pd Catalyst, and Base in Solvent B Degas the reaction mixture A->B C Heat the mixture under inert atmosphere B->C D Monitor reaction progress by TLC/GC-MS C->D E Cool to room temperature and quench D->E F Extract with organic solvent E->F G Dry and concentrate the organic phase F->G H Purify by column chromatography G->H I 4-Aryl-3,6-dichloropyridazine H->I G A Dissolve this compound and Amine in Solvent B Add Base A->B C Heat the reaction mixture B->C D Monitor by TLC C->D E Cool and perform aqueous work-up D->E F Extract with organic solvent E->F G Dry, concentrate, and purify F->G H 4-Bromo-3-amino-6-chloropyridazine derivative G->H

References

Application Notes and Protocols: 4-Bromo-3,6-dichloropyridazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,6-dichloropyridazine is a versatile trifunctional heterocyclic building block crucial in the synthesis of diverse pharmaceutical compounds. Its distinct reactivity, stemming from the presence of two chlorine atoms and one bromine atom on the pyridazine ring, allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This attribute makes it an invaluable scaffold in the generation of compound libraries for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The pyridazine core is a well-established pharmacophore found in numerous biologically active molecules, and the strategic placement of halogens on this scaffold provides medicinal chemists with multiple avenues to explore structure-activity relationships (SAR) and optimize drug-like properties.

Key Applications in Pharmaceutical Synthesis

The differential reactivity of the halogens on the this compound core (typically I > Br > Cl in palladium-catalyzed cross-coupling reactions) enables a stepwise approach to the synthesis of complex, multi-substituted pyridazine derivatives. This building block is prominently used in:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

    • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, crucial for introducing amine functionalities prevalent in many bioactive molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro and bromo substituents by various nucleophiles, such as phenols, thiols, and amines.

These reactions are instrumental in the synthesis of compounds targeting a variety of biological pathways, including those involved in cancer and inflammation. Notably, pyridazine derivatives have shown promise as inhibitors of key kinases like p38 MAP kinase and Cyclin-Dependent Kinase 2 (CDK2).

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize quantitative data for typical cross-coupling reactions involving this compound and analogous substrates.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridazines with Boronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolanePdCl₂(dppf) (10)-2N aq. K₂CO₃Dioxane50382[1]
23-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5)-2M aq. Na₂CO₃DME/Ethanol804828[2]
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-2260[3]

Table 2: Buchwald-Hartwig Amination of Halogenated Pyridines/Pyridazines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ (2)(±)-BINAP (4)NaOᵗBuToluene80460
22-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (10)KOᵗBuToluene100 (MW)0.1791[4]
34-Bromo-2-chloro-6-iodopyridin-3-olMorpholinePd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane10012>95 (at C6-I)[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), PdCl₂(dppf) (0.05-0.1 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,6-dichloropyridazine.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos or a similar biaryl phosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOᵗBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02-0.05 mmol), the phosphine ligand (0.04-0.1 mmol), and the base (1.5 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Add the anhydrous, degassed solvent (e.g., 10 mL of toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-3,6-dichloropyridazin-4-amine.

Protocol 3: Nucleophilic Aromatic Substitution with a Phenol

This protocol outlines a general procedure for the SNAr reaction between this compound and a phenol.

Materials:

  • This compound

  • Phenol (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the phenol (1.1 mmol) in the anhydrous solvent (e.g., 10 mL of DMF) under an inert atmosphere, add the base (1.5 mmol) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in the anhydrous solvent (5 mL).

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenoxy-3,6-dichloropyridazine derivative.

Visualizations

Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in cancer and inflammation. Below are diagrams of the p38 MAPK and CDK2 signaling pathways, which are potential targets for these compounds.

p38_MAPK_Pathway ext_stimuli Environmental Stress / Cytokines receptor Receptor ext_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38  Phosphorylation mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors inflammation Inflammation (e.g., TNF-α, IL-6) mk2->inflammation transcription_factors->inflammation apoptosis Apoptosis transcription_factors->apoptosis inhibitor Pyridazine-based Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling pathway, a target for anti-inflammatory and anti-cancer therapies.

CDK2_Pathway growth_factors Growth Factors cyclin_d_cdk4_6 Cyclin D / CDK4/6 growth_factors->cyclin_d_cdk4_6 rb Rb cyclin_d_cdk4_6->rb  Phosphorylation e2f E2F rb->e2f cyclin_e Cyclin E e2f->cyclin_e cdk2 CDK2 cyclin_e->cdk2 Binds to cdk2->rb  Hyperphosphorylation s_phase_entry S-Phase Entry & DNA Replication cdk2->s_phase_entry inhibitor Pyridazine-based Inhibitor inhibitor->cdk2

Caption: The CDK2/Cyclin E pathway, critical for G1/S cell cycle transition and a target in oncology.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted pyridazine derivative using this compound as the starting material.

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent start->reaction_setup reaction Reaction under Inert Atmosphere (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

References

Stepwise Functionalization of 4-Bromo-3,6-dichloropyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stepwise functionalization of 4-bromo-3,6-dichloropyridazine, a versatile building block in medicinal chemistry and materials science. The presence of three distinct halogen atoms offers opportunities for selective, sequential modifications, enabling the synthesis of a diverse array of substituted pyridazine derivatives.

Introduction

This compound possesses three reactive sites for cross-coupling and nucleophilic substitution reactions. The inherent differences in the reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allow for a regioselective approach to its functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity is C-I > C-Br > C-Cl. This principle allows for the selective reaction at the C4-bromo position under milder conditions, while the C3- and C6-chloro positions can be functionalized in subsequent steps under more forcing conditions. This stepwise approach is crucial for the controlled synthesis of complex, unsymmetrically substituted pyridazines, which are prevalent scaffolds in many biologically active compounds.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize quantitative data for the key transformations involved in the stepwise functionalization of this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling Reactions

EntryStarting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1This compound4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolanePd(dppf)Cl₂ (10)-2N aq. K₂CO₃Dioxane5033,6-Dichloro-4-vinylpyridazine82
23-Amino-6-chloropyridazineArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/Ethanol/H₂O80-3-Amino-6-arylpyridazine23-65

Table 2: Nucleophilic Substitution Reactions

EntryStarting MaterialReagentSolventTemp (°C)Time (h)ProductYield (%)
13,6-DichloropyridazineAqueous AmmoniaMethylene dichloride10093-Amino-6-chloropyridazine82.6
23-Amino-6-chloropyridazineBromine, Sodium BicarbonateMethanolRT163-Amino-4-bromo-6-chloropyridazine43-99

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Bromo Position

This protocol describes the selective reaction at the C4-bromo position of this compound.

Materials:

  • This compound

  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 2N aqueous Potassium Carbonate (K₂CO₃) solution

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium Sulfate (Na₂SO₄)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 227 mg), Pd(dppf)Cl₂ (0.1 mmol, 73 mg), and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.0 mmol, 154 mg).

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon (repeat this cycle three times).

  • Add dioxane (6 mL) and 2N aqueous K₂CO₃ solution (1.5 mL, 3.0 mmol) via syringe.

  • Heat the reaction mixture to 50°C for 3 hours.

  • Cool the reaction to room temperature, dilute with water (2 mL), and extract with EtOAc (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 0-50% EtOAc) to afford 3,6-dichloro-4-vinylpyridazine.

Protocol 2: Nucleophilic Amination of 3,6-Dichloropyridazine

This protocol describes the synthesis of 3-amino-6-chloropyridazine, a precursor for further functionalization.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia

  • Methylene dichloride

  • Standard glassware for reactions under pressure

Procedure:

  • In a 100 mL single-necked round-bottom flask, combine 3,6-dichloropyridazine (20 mmol, 2.98 g), aqueous ammonia (60 mmol, 2.10 g of a concentrated solution), and methylene dichloride (30 mL).

  • Seal the flask tightly and heat the mixture to 100°C with vigorous stirring for 9 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or silica gel column chromatography to yield 3-amino-6-chloropyridazine.[1]

Protocol 3: Bromination of 3-Amino-6-chloropyridazine

This protocol describes the bromination at the C4 position of 3-amino-6-chloropyridazine.

Materials:

  • 3-Amino-6-chloropyridazine

  • Bromine

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol

  • Ethyl acetate

  • Water

Procedure:

  • In a suitable flask, prepare a mixture of 3-amino-6-chloropyridazine (60.75 mmol, 7.87 g) and sodium bicarbonate (121.67 mmol, 10.22 g) in methanol (115 mL).

  • Slowly add bromine (60.75 mmol, 3.15 mL) dropwise to the stirred mixture at 0°C.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Filter the reaction mixture.

  • To the filtrate, add water (500 mL) and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography (e.g., using a 1:1 hexane/ethyl acetate eluent) to obtain 3-amino-4-bromo-6-chloropyridazine.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Stepwise_Functionalization cluster_start Starting Material cluster_step1 Step 1: Selective Functionalization at C4-Br cluster_intermediate1 Intermediate Products cluster_step2 Step 2: Functionalization at C3/C6-Cl cluster_final Disubstituted Products start This compound suzuki1 Suzuki-Miyaura Coupling (e.g., vinylboronate ester) start->suzuki1 Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 50°C sonogashira1 Sonogashira Coupling (e.g., terminal alkyne) start->sonogashira1 Pd catalyst, Cu(I) cocatalyst, base buchwald1 Buchwald-Hartwig Amination (e.g., primary/secondary amine) start->buchwald1 Pd catalyst, ligand, base int_suzuki 3,6-Dichloro-4-vinylpyridazine suzuki1->int_suzuki int_sonogashira 3,6-Dichloro-4-alkynylpyridazine sonogashira1->int_sonogashira int_buchwald N-substituted-4-amino- 3,6-dichloropyridazine buchwald1->int_buchwald suzuki2 Suzuki-Miyaura Coupling int_suzuki->suzuki2 nucleophilic_sub Nucleophilic Substitution (e.g., Amination) int_suzuki->nucleophilic_sub int_sonogashira->suzuki2 int_sonogashira->nucleophilic_sub int_buchwald->suzuki2 final_prod Di-/Trisubstituted Pyridazine Derivatives suzuki2->final_prod nucleophilic_sub->final_prod

Caption: General workflow for the stepwise functionalization of this compound.

Reactivity_Pyramid cluster_reactivity Reactivity of Halogens in Pd-Catalyzed Cross-Coupling C4_Br C4-Bromo (Most Reactive) C3_Cl C3-Chloro C4_Br->C3_Cl Decreasing Reactivity C6_Cl C6-Chloro C4_Br->C6_Cl Decreasing Reactivity

Caption: Relative reactivity of halogen atoms in this compound.

References

Synthesis of Bioactive Heterocyclic Compounds from 4-Bromo-3,6-dichloropyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 4-bromo-3,6-dichloropyridazine as a versatile starting material. This trifunctionalized pyridazine core offers multiple reaction sites for sequential and regioselective functionalization, making it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are fundamental transformations in the synthesis of diverse bioactive molecules.

Overview of Synthetic Strategies

This compound possesses three distinct halogen atoms that can be selectively functionalized. The differential reactivity of the bromine and chlorine atoms allows for a stepwise approach to introduce various substituents. Generally, the bromine atom is more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The chlorine atoms, on the other hand, are more prone to nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity enables the synthesis of a wide array of trisubstituted pyridazine derivatives with potential applications as anticancer, antimicrobial, and kinase inhibitory agents.

Synthesis of Anticancer Agents: Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. By strategically functionalizing the this compound core, it is possible to synthesize potent and selective kinase inhibitors.

Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activity

The following table summarizes the in vitro biological activity of representative pyridazine derivatives. Although not all compounds are directly synthesized from this compound in the cited literature, they represent the classes of compounds that can be accessed from this starting material and their potential biological activities.

Compound IDTargetIC₅₀ (µM)Cell LineReference
11m CDK20.0201-[1][2]
T-47D (Breast Cancer)0.43T-47D[1][2]
MDA-MB-231 (Breast Cancer)0.99MDA-MB-231[1][2]
9e JNK1--
A498 (Renal Cancer)Growth Inhibition: 97.91%A498
T-47D (Breast Cancer)Growth Inhibition: 79.98%T-47D
3c PARP-1Comparable to Olaparib-[3]
HNO97 (Head and Neck Cancer)-HNO97[3]
3d PARP-1Comparable to Olaparib-[3]
3e PARP-1Comparable to Olaparib-[3]
Experimental Protocols

Protocol 1: Synthesis of a 3,6-disubstituted-4-arylpyridazine via Sequential Suzuki-Miyaura Coupling and Nucleophilic Aromatic Substitution (Generalized)

This protocol describes a general procedure for the synthesis of a trisubstituted pyridazine derivative, starting with a selective Suzuki-Miyaura coupling at the C4 position, followed by a nucleophilic aromatic substitution at the C6 position.

Step 1: Suzuki-Miyaura Coupling at C4

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v), via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-3,6-dichloropyridazine intermediate.

Step 2: Nucleophilic Aromatic Substitution at C6

  • In a sealed tube, dissolve the 4-aryl-3,6-dichloropyridazine intermediate (1.0 eq) in a suitable solvent such as ethanol or DMSO.

  • Add the desired amine (1.5-2.0 eq) and a base like triethylamine or diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to 80-120 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for some anticancer pyridazine derivatives.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb P E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway and its inhibition.

Synthesis of Antimicrobial Agents

Pyridazine derivatives have also demonstrated promising activity against various bacterial and fungal strains. The versatile nature of the this compound scaffold allows for the introduction of pharmacophores known to be effective against microbial targets.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridazine-based antimicrobial compounds.

Compound IDOrganismMIC (µg/mL)Reference
Chloro derivatives E. coli0.892 - 3.744[4]
P. aeruginosa0.892 - 3.744[4]
S. marcescens0.892 - 3.744[4]
Compound 7 S. aureus (MRSA)3.74 - 8.92 (µM)[5]
P. aeruginosa3.74 - 8.92 (µM)[5]
A. baumannii3.74 - 8.92 (µM)[5]
Compound 13 S. aureus (MRSA)3.74 - 8.92 (µM)[5]
P. aeruginosa3.74 - 8.92 (µM)[5]
A. baumannii3.74 - 8.92 (µM)[5]
Compound 10h S. aureus16[5]
Compound 8g C. albicans16[5]
Experimental Protocol

Protocol 2: Synthesis of a 3,4,6-trisubstituted Pyridazine via Sequential Suzuki and SNAr Reactions (Generalized)

This protocol outlines a potential route to synthesize highly substituted pyridazines with antimicrobial activity.

  • Step 1: Suzuki-Miyaura Coupling at C4. Follow the procedure described in Protocol 1, Step 1, to introduce an aryl or heteroaryl group at the C4 position.

  • Step 2: Nucleophilic Aromatic Substitution at C6. React the 4-aryl-3,6-dichloropyridazine intermediate with a nucleophile such as a substituted aniline or an aliphatic amine, following the general procedure in Protocol 1, Step 2.

  • Step 3: Nucleophilic Aromatic Substitution at C3. The remaining chlorine at the C3 position can be substituted with another nucleophile, often requiring more forcing conditions (higher temperature, stronger base, or microwave irradiation).

    • Dissolve the 4-aryl-6-amino-3-chloropyridazine intermediate in a high-boiling point solvent like DMF or NMP.

    • Add the second nucleophile (e.g., a different amine or a thiol) and a strong base such as sodium hydride.

    • Heat the reaction mixture at elevated temperatures (120-160 °C) or use microwave irradiation.

    • Work-up and purify as described in the previous protocols.

Experimental Workflow Diagram

Experimental_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki Purification1 Purification (Column Chromatography) Suzuki->Purification1 Intermediate1 4-Aryl-3,6-dichloropyridazine SNAr1 Nucleophilic Aromatic Substitution (Amine 1, Base) Intermediate1->SNAr1 Purification2 Purification (Column Chromatography) SNAr1->Purification2 Intermediate2 4-Aryl-6-amino-3-chloropyridazine SNAr2 Nucleophilic Aromatic Substitution (Amine 2, Strong Base) Intermediate2->SNAr2 Purification3 Purification SNAr2->Purification3 Final_Product 3,4,6-Trisubstituted Pyridazine (Bioactive Compound) Purification1->Intermediate1 Purification2->Intermediate2 Purification3->Final_Product

Caption: Sequential synthesis of bioactive pyridazines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. The distinct reactivity of its three halogen atoms allows for a controlled and sequential introduction of various functional groups, enabling the exploration of extensive chemical space in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel pyridazine derivatives with potential therapeutic applications in oncology and infectious diseases. Further optimization of reaction conditions and exploration of a broader range of coupling partners and nucleophiles will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield with 4-Bromo-3,6-dichloropyridazine.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F. Therefore, the carbon-bromine (C-Br) bond at the C4 position is expected to be significantly more reactive than the carbon-chlorine (C-Cl) bonds at the C3 and C6 positions.[1] This allows for selective mono-arylation at the C4 position under appropriate reaction conditions.

Q2: What are the most common reasons for low yield in the Suzuki coupling of this compound?

A2: Low yields can stem from several factors:

  • Catalyst deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to inhibition.

  • Side reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners are common side reactions that consume starting materials.

  • Poor reaction conditions: Suboptimal choice of catalyst, ligand, base, solvent, or temperature can lead to poor conversion.

  • Substrate quality: Impurities in the this compound or the boronic acid can interfere with the reaction.

Q3: How does the choice of palladium catalyst and ligand affect the reaction?

A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling.

  • Catalysts: Standard palladium sources like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are commonly used. For challenging substrates like halogenated pyridazines, pre-catalysts such as Pd(dppf)Cl₂ can be effective.

  • Ligands: The use of appropriate ligands is crucial to prevent catalyst deactivation and promote the desired reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can shield the palladium center from the inhibitory effects of the pyridazine nitrogens and facilitate the oxidative addition step. For simpler couplings, triphenylphosphine (PPh₃) may be sufficient.[1]

Q4: What is the role of the base in this reaction, and which bases are recommended?

A4: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. A variety of inorganic bases can be used, with the choice often depending on the specific substrates and solvent system. Common choices include:

  • Potassium carbonate (K₂CO₃)

  • Sodium carbonate (Na₂CO₃)

  • Potassium phosphate (K₃PO₄)

  • Cesium carbonate (Cs₂CO₃)

Aqueous solutions of these bases are frequently used in combination with organic solvents. The strength and solubility of the base can significantly impact the reaction rate and yield.

Q5: Which solvents are suitable for the Suzuki coupling of this compound?

A5: A range of solvents can be used, often in combination with water to dissolve the inorganic base. The choice of solvent can influence the solubility of reactants and the reaction kinetics. Commonly used solvents include:

  • 1,4-Dioxane

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Acetonitrile

For instance, in the coupling of a structurally similar dichloropyrimidine derivative, 1,4-dioxane provided better yields compared to toluene or acetonitrile.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing to prevent catalyst oxidation. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane/water, toluene/water). 3. Increase the reaction temperature in increments of 10 °C (typically reactions are run between 80-110 °C).
Low Yield with Starting Material Consumption 1. Protodeboronation of the boronic acid. 2. Homocoupling of the boronic acid or aryl halide.1. Use anhydrous solvents and ensure the base is added correctly. Consider using boronic esters (e.g., pinacol esters) which are more stable. 2. Thoroughly degas the reaction mixture to remove oxygen. Use of bulky phosphine ligands can also suppress homocoupling.
Formation of Multiple Products (Poor Selectivity) 1. Reaction at one of the C-Cl positions. 2. Di-substitution at C4 and a C-Cl position.1. Lower the reaction temperature to favor the more reactive C-Br bond. Screen different catalyst/ligand systems; less reactive catalysts may improve selectivity. 2. Use a stoichiometric amount of the boronic acid (1.0-1.2 equivalents) to minimize double addition.
Difficulty in Product Purification 1. Presence of residual palladium catalyst. 2. Co-elution with byproducts.1. Use a palladium scavenger resin or perform an aqueous wash with a solution of thiourea or L-cysteine. 2. Optimize the reaction to minimize byproduct formation. Explore different chromatography conditions (e.g., different solvent systems, use of a different stationary phase).

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield of Suzuki coupling reactions with halogenated diazines, based on studies of structurally similar compounds.[2]

Table 1: Effect of Solvent on Suzuki Coupling Yield

EntrySolventBaseYield (%)
11,4-DioxaneK₃PO₄60
2TolueneK₃PO₄40
3AcetonitrileK₃PO₄36
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Base (2.0 equiv), Solvent/H₂O, 70-80 °C, 18-22 h.[2]

Table 2: Effect of Boronic Acid on Suzuki Coupling Yield

EntryBoronic AcidYield (%)
14-Methoxyphenylboronic acid60
24-Methylphenylboronic acid55
3Phenylboronic acid52
44-Chlorophenylboronic acid45
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O, 70-80 °C, 18-22 h.[2]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation at the C4-Position

This protocol is designed for a selective Suzuki coupling at the C4-bromo position.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03-0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (1,4-dioxane/water 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protocol for Challenging Couplings Using a Buchwald Ligand

This protocol is recommended when Protocol 1 gives low yields or for particularly challenging arylboronic acids.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous THF

  • Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv).

  • Seal the tube, and cycle between vacuum and argon three times.

  • Add degassed, anhydrous THF via syringe.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst & Ligand degas Degas with Inert Gas (e.g., Ar/N2) reagents->degas setup Setup Reaction Vessel (Schlenk Flask) setup->reagents solvent Add Degassed Solvent degas->solvent heat Heat and Stir (80-110 °C, 4-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Purified Product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki start Low Yield or No Reaction check_conversion Starting Material Consumed? start->check_conversion no_conversion Issue: No Conversion check_conversion->no_conversion No low_yield Issue: Low Yield check_conversion->low_yield Yes optimize_conditions Optimize Conditions: - Increase Temperature - Screen Bases (K3PO4, Cs2CO3) - Check Catalyst Activity no_conversion->optimize_conditions check_side_products Side Products Observed? (e.g., Homocoupling) low_yield->check_side_products side_products_yes Minimize Side Reactions: - Thoroughly Degas Solvents - Use Bulky Ligand (e.g., XPhos) - Use Boronic Ester check_side_products->side_products_yes Yes side_products_no Minimize Protodeboronation: - Use Anhydrous Solvents - Check Base Quality check_side_products->side_products_no No

Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions.

References

Technical Support Center: Cross-Coupling Reactions of 4-Bromo-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions during the cross-coupling of 4-Bromo-3,6-dichloropyridazine.

General FAQs & Troubleshooting

Q1: My cross-coupling reaction has a low yield and a complex product mixture. What are the general causes?

A1: Low yields and multiple products when using this compound often stem from several competing side reactions. The primary issues include:

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid or organostannane).[1][2][3]

  • Hydrodehalogenation: Replacement of a halogen (bromo- or chloro-) with a hydrogen atom, leading to a reduced, undesired pyridazine derivative.[4]

  • Protodeboronation/Protodestannylation: Protonolysis of the organometallic reagent (e.g., R-B(OH)₂) to yield the corresponding hydrocarbon (R-H), consuming the nucleophile.[5][6]

  • Substrate Degradation: The electron-deficient pyridazine ring can be sensitive to harsh reaction conditions, leading to decomposition or hydrolysis, potentially forming pyridazinone byproducts.[5]

  • Lack of Regioselectivity: The substrate has three halogen atoms (one bromine, two chlorine). While the C-Br bond is the most reactive, reactions can occur at the C-Cl positions, leading to a mixture of mono-, di-, and even tri-substituted products, especially under forcing conditions.[7][8]

A logical first step in troubleshooting is to analyze the crude reaction mixture by LC-MS or GC-MS to identify the masses of the major byproducts. This will help pinpoint which side reaction is dominant.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_byproducts Identify Byproducts (LC-MS / GC-MS) start->check_byproducts homocoupling Homocoupling Detected check_byproducts->homocoupling Dimer of coupling partner reduction Hydrodehalogenation Detected check_byproducts->reduction Product mass is (Initial Mass - Halogen + H) protodeboronation Protonolysis of Nucleophile Detected check_byproducts->protodeboronation Unreacted starting material + R-H no_reaction Starting Material Unchanged check_byproducts->no_reaction Only starting material observed action_homocoupling Action: - Rigorously degas solvents - Use Pd(0) precatalyst - Screen ligands homocoupling->action_homocoupling action_reduction Action: - Use aprotic solvent - Ensure anhydrous conditions - Choose a non-hydridic base reduction->action_reduction action_protodeboronation Action: - Use anhydrous base/solvent - Use boronate esters (MIDA, pinacol) - Minimize reaction time protodeboronation->action_protodeboronation action_no_reaction Action: - Increase temperature - Screen catalysts/ligands - Check reagent quality no_reaction->action_no_reaction

Caption: General troubleshooting workflow for low-yield cross-coupling reactions.

Suzuki-Miyaura Coupling

Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, forming a symmetrical biaryl from your nucleophile.[3] It is often mediated by the presence of oxygen or the use of a Pd(II) precatalyst.[3][9]

Troubleshooting Strategies:

  • Oxygen Exclusion: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30-45 minutes. Oxygen can facilitate an alternative catalytic cycle that promotes homocoupling.[3][10]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which can directly react with the boronic acid to cause homocoupling before the main catalytic cycle begins.[3]

  • Ligand Choice: For challenging substrates, sterically hindered biarylphosphine ligands (e.g., SPhos) can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[11]

Q3: My main byproduct is 3,6-dichloropyridazine (hydrodehalogenation), and my boronic acid is being consumed to form Ar-H (protodeboronation). What causes this?

A3: Protodeboronation is the protonolysis of the C-B bond and is a major competitive side reaction, especially with electron-deficient or heteroaryl boronic acids.[6][12] It is often exacerbated by the presence of water and the choice of base.

Troubleshooting Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and bases (e.g., CsF, K₃PO₄) to minimize the presence of water.

  • Boronic Acid Stability: Unstable boronic acids are prone to protodeboronation.[6] Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6]

  • Base Selection: The base is crucial. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, they can promote protodeboronation.[5][13] Switching to a non-aqueous base/solvent system may be beneficial.

  • Ligand Effects: Paradoxically, some bulky phosphine ligands used to accelerate cross-coupling can also accelerate palladium-catalyzed protodeboronation.[14] If this side reaction is dominant, screening different ligand classes may be necessary.

Table 1: Suzuki-Miyaura Reaction Parameters and Observed Side Reactions
ParameterConditionDesired Product YieldKey Side Product(s)NotesReference
Substrate 3-Bromo-6-(thiophen-2-yl)pyridazine14-28%Homocoupling of pyridazine, Hydrolytic deboronation, Hydrolysis to pyridazinoneLow yields attributed to multiple competing pathways.[5]
Boronic Acid Electron-withdrawing arylboronic acidsPoorProtodeboronation (Ar-H)Slows the transmetalation step, allowing more time for side reactions.[5][12]
Atmosphere Presence of O₂DecreasedBoronic Acid HomocouplingOxygen can mediate a separate catalytic cycle leading to homocoupling.[3][9]
Catalyst Pd(II) salts (e.g., Pd(OAc)₂)VariableBoronic Acid HomocouplingPd(II) can directly react with two equivalents of boronic acid.[3]
Representative Suzuki-Miyaura Protocol

A general procedure adapted from literature for pyridazine derivatives is as follows[5]:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture, such as DME/ethanol (4:1), followed by a degassed aqueous solution of 2 M Na₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be long (e.g., 24-48 hours).

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., chloroform or ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling

Q4: My Stille coupling is clean but gives a low yield, and I see a lot of a symmetrical byproduct derived from my organostannane. What is happening?

A4: This is a classic case of organostannane homocoupling, the most common side reaction in Stille chemistry.[1][2] It can proceed via two mechanisms: reaction of two organostannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1] The presence of oxygen is also known to promote this side reaction.[10]

Troubleshooting Strategies:

  • Inert Atmosphere: As with Suzuki coupling, rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere is critical to suppress homocoupling.[10]

  • Additives: The addition of copper(I) salts (e.g., CuI) can sometimes accelerate the desired cross-coupling, outcompeting the homocoupling pathway.

  • Ligand and Solvent Choice: The choice of ligand and solvent can influence the rates of the desired reaction versus the side reaction. Tri(2-furyl)phosphine or triphenylarsine are sometimes used as alternatives to triphenylphosphine.

Q5: How do I remove the toxic tin byproducts from my reaction mixture?

A5: Removing tributyltin or trimethyltin halides is a significant challenge in Stille couplings due to their toxicity and chromatographic behavior.[2]

  • Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) is a common method. The fluoride ion has a high affinity for tin, forming insoluble and easily filterable tin-fluoride salts.

  • Silica Gel with Triethylamine: Running a flash column with an eluent containing a small amount of triethylamine (~2-5%) can help remove tin residues.[2]

  • DIBAL-H Reduction: Treatment with diisobutylaluminium hydride (DIBAL-H) can reduce R₃SnX to the less polar and more easily separable R₃SnH.

Representative Stille Protocol

The following is a general procedure for a Stille coupling[15]:

  • To a flame-dried Schlenk tube, add the aryl halide (e.g., this compound, 1.0 eq) and the organostannane reagent (1.1 eq).

  • Subject the flask to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) under a positive pressure of argon.

  • Heat the reaction mixture to 90-110 °C for 12-16 hours.

  • After cooling, evaporate the solvent. The crude product can then be subjected to a workup procedure for tin removal (e.g., KF wash) followed by purification via column chromatography.

Sonogashira Coupling

Q6: My Sonogashira reaction is producing a symmetrical diyne (Glaser coupling byproduct). How can I avoid this?

A6: The homocoupling of terminal alkynes, known as Glaser coupling, is the most prevalent side reaction in Sonogashira couplings. It is catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.

Troubleshooting Strategies:

  • Strictly Anaerobic Conditions: The most effective way to prevent Glaser coupling is to rigorously exclude oxygen from the reaction. Use degassed solvents and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed precisely to avoid this issue. These often require a different choice of palladium catalyst, ligand, and base (e.g., using pyrrolidine or other amines as both base and solvent).

  • Use of a Co-solvent: Using a co-solvent like THF with the amine base (e.g., triethylamine) can sometimes help to solubilize all components and favor the cross-coupling pathway.

Table 2: Comparison of Common Cross-Coupling Reactions for this compound
Reaction TypeTypical NucleophileKey Advantage(s)Common Side Reaction(s)Mitigation Strategy
Suzuki-Miyaura Boronic Acid/EsterHigh functional group tolerance; commercially available reagents.[16]Protodeboronation[6], Homocoupling[3]Use boronate esters; rigorous degassing.
Stille OrganostannaneTolerant to a wide variety of functional groups; reagents are air/moisture stable.[1][2]Homocoupling[1], Toxic Sn byproducts[2]Strict O₂ exclusion; KF workup.
Sonogashira Terminal AlkyneDirect formation of C(sp²)-C(sp) bonds under mild conditions.[17]Alkyne Homocoupling (Glaser)Use copper-free conditions; O₂ exclusion.
Buchwald-Hartwig Amine/AmidePowerful method for C-N bond formation.[4]Hydrodehalogenation[4], Diarylation of amine[18]Choice of ligand/base; control stoichiometry.

Buchwald-Hartwig Amination

Q7: Instead of the desired arylamine, I am isolating mainly 3,6-dichloropyridazine. What is causing this reduction?

A7: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig amination.[4] It can occur through a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or through other reductive pathways involving the solvent or additives.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often designed to promote the desired C-N reductive elimination over competing pathways.

  • Base and Solvent: The combination of base and solvent can influence the reaction outcome. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. Ensure the solvent is aprotic and anhydrous (e.g., toluene, dioxane).

G pd_cycle General Pd(0)/Pd(II) Catalytic Cycle oxidative_addition [L₂Pd⁰(Ar-X)] Oxidative Addition Complex pd_cycle->oxidative_addition Ar-X side_homocoupling Nu-Nu Homocoupling pd_cycle->side_homocoupling O₂ or Pd(II) mediated transmetalation [L₂PdII(Ar)(Nu)] Transmetalation Complex oxidative_addition->transmetalation R-M (Nucleophile) reductive_elimination Ar-Nu Desired Product transmetalation->reductive_elimination Reductive Elimination side_hydrodehalogenation Ar-H Hydrodehalogenation transmetalation->side_hydrodehalogenation Competing Reduction side_protodeboronation Nu-H Protonolysis transmetalation->side_protodeboronation H⁺ source reductive_elimination->pd_cycle L₂Pd⁰

Caption: Competing reactions in a general palladium cross-coupling cycle.

Regioselectivity

Q8: Which halogen on this compound will react first? How can I control the selectivity?

A8: For palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl . Therefore, the C4-Br bond is significantly more reactive than the two C-Cl bonds. You can achieve selective mono-functionalization at the C4 position under standard conditions.[8][19]

Between the two chlorine atoms, the C6 position is generally more reactive than the C3 position in nucleophilic aromatic substitution and many cross-coupling reactions. This is due to the electronic effects of the pyridazine nitrogens. Therefore, the general order of reactivity for this compound is: C4-Br >> C6-Cl > C3-Cl .

Controlling Selectivity:

  • Mono-arylation at C4: Use mild conditions, 1.0-1.2 equivalents of the nucleophile, and a catalyst system known for high reactivity with aryl bromides (e.g., Pd(PPh₃)₄).

  • Di-substitution at C4 and C6: After the first coupling at C4, a second, more forcing reaction (higher temperature, stronger catalyst system like one with a biarylphosphine ligand, and another equivalent of nucleophile) can be performed to target the C6-Cl position.

  • Unconventional Selectivity: Achieving selectivity for C3 over C6 is very challenging and typically requires specific directing groups on the pyridazine ring or highly specialized ligand systems that can invert the innate electronic preferences of the substrate.[8][19]

Caption: General reactivity order of halogens on the pyridazine core.

References

Technical Support Center: Purification of 4-Bromo-3,6-dichloropyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 4-bromo-3,6-dichloropyridazine. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound and its reaction products.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem 1: My final product is contaminated with unreacted 3,6-dichloropyridazine.

  • Possible Cause: Incomplete bromination of the starting material.

  • Solution:

    • Reaction Optimization: Ensure the molar ratio of the brominating agent to 3,6-dichloropyridazine is sufficient. Consider slightly increasing the reaction time or temperature, monitoring the reaction progress by TLC or GC/MS.

    • Purification Strategy:

      • Column Chromatography: this compound is more polar than 3,6-dichloropyridazine. A silica gel column using a hexane/ethyl acetate gradient system should effectively separate the two compounds. Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

      • Recrystallization: If the concentration of the impurity is low, recrystallization may be effective. Suitable solvents to test include ethanol, methanol, or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.

Problem 2: I am observing multiple spots on my TLC plate, suggesting the presence of several byproducts.

  • Possible Cause: Over-bromination or side reactions. The synthesis of halogenated pyridazines can sometimes lead to the formation of positional isomers or di-brominated species.

  • Solution:

    • Careful Reaction Control: Maintain a controlled temperature during the bromination reaction to minimize the formation of unwanted isomers.

    • Column Chromatography: This is the most effective method for separating multiple closely related compounds. Use a long column with a shallow gradient to maximize separation. Monitor fractions carefully by TLC.

    • Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Problem 3: The purified compound is an oil or a low-melting solid, but it is expected to be a crystalline solid.

  • Possible Cause: Residual solvent or the presence of impurities that are depressing the melting point.

  • Solution:

    • Solvent Removal: Ensure all solvent has been removed from the product. This can be achieved by drying under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. This can help to both purify the compound and induce crystallization. Hexane or ethanol are good starting points for recrystallization of similar pyridazine derivatives.[1][2]

    • Trituration: If recrystallization is unsuccessful, try triturating the oil with a non-polar solvent like cold hexane. This can sometimes induce crystallization by removing more soluble impurities.

Problem 4: My compound is degrading on the silica gel column.

  • Possible Cause: Some halogenated pyridazines can be sensitive to the acidic nature of silica gel.

  • Solution:

    • Deactivated Silica Gel: Use silica gel that has been deactivated with a small amount of a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.

    • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic).

    • Alternative Purification Methods: If chromatography is consistently problematic, explore other purification techniques like recrystallization or distillation (if the compound is sufficiently volatile and stable).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently employed and effective method for purifying this compound and its derivatives is silica gel column chromatography.[3] A gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate typically provides good separation from common impurities.

Q2: What are the likely impurities in a crude reaction mixture of this compound synthesized from 3,6-dichloropyridazine?

A2: The primary impurities are likely to be:

  • Unreacted 3,6-dichloropyridazine: If the bromination reaction does not go to completion.

  • Di-brominated pyridazines: Over-bromination can lead to the formation of species like 4,5-dibromo-3,6-dichloropyridazine.

  • Positional isomers: Depending on the reaction conditions, small amounts of other bromo-dichloro-pyridazine isomers might be formed.

  • Hydrolysis products: If water is present during the reaction or workup, some of the chloro or bromo substituents may be replaced by hydroxyl groups.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be a viable purification method, particularly for removing small amounts of impurities from a product that is already relatively pure. However, it may not be effective for separating the desired product from significant quantities of structurally similar impurities like the starting material or over-brominated byproducts. Finding a suitable solvent system that effectively differentiates between the product and impurities is key. For related dichloropyridazines, n-hexane has been used for recrystallization.[1][2]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the standard method for monitoring the purity of fractions. Use the same eluent system for TLC as you are using for the column. Spot the crude mixture, the starting material (if available), and each collected fraction on a TLC plate. The desired product should appear as a single spot with a specific Rf value. Combine the fractions that show a single, clean spot of the product.

Q5: Are there any special handling precautions I should take with this compound and its purification solvents?

A5: Yes. This compound is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The organic solvents used for purification, such as hexane and ethyl acetate, are flammable and should be handled away from ignition sources.

Data Presentation

Table 1: Typical Solvent Systems for Purification

Purification MethodSolvent SystemTypical Application
Column ChromatographyHexane/Ethyl Acetate (gradient)General purification of crude reaction mixtures.
RecrystallizationEthanolFor removing less polar impurities.
Recrystallizationn-HexaneFor removing more polar impurities.[1][2]
TriturationCold HexaneTo induce crystallization of an oily product.

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture. In a separate beaker, create a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow the solvent to drain until it is just above the silica bed.

  • Loading the Sample: Carefully add the dissolved crude product to the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 98:2 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, etc.) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound (with impurities) Column_Chromatography Column Chromatography (Hexane/EtOAc gradient) Crude_Product->Column_Chromatography Recrystallization Recrystallization (e.g., Ethanol or Hexane) Crude_Product->Recrystallization TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Recrystallization->TLC_Analysis NMR_Analysis NMR/MS Analysis TLC_Analysis->NMR_Analysis Pure_Product Pure this compound NMR_Analysis->Pure_Product

References

Technical Support Center: 4-Bromo-3,6-dichloropyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side reactions during cross-coupling experiments with 4-Bromo-3,6-dichloropyridazine.

Troubleshooting Guides

Issue 1: Significant Homocoupling of Boronic Acid Observed in Suzuki-Miyaura Reactions

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the biaryl homocoupled product from my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common issue, often caused by the presence of oxygen or the use of a Pd(II) precatalyst which can promote this side reaction. Here are several strategies to mitigate this problem:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly deoxygenated.

    • Inert Gas Sparging: Bubble argon or nitrogen through your solvent for 15-30 minutes before adding the catalyst. A subsurface sparge is most effective.

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.

  • Catalyst Selection: The choice of palladium source is critical.

    • Use a Pd(0) Source: Pre-activated Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are preferable to Pd(II) sources such as Pd(OAc)₂ or PdCl₂, as the latter can be reduced by the boronic acid, leading to homocoupling.

    • Utilize Precatalysts: Modern palladium precatalysts, such as those developed by Buchwald, are designed for clean and efficient generation of the active Pd(0) species, which can help suppress homocoupling.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to homocoupling. For pyridazine substrates, ligands like SPhos, XPhos, or dppf have been used, with the choice impacting selectivity and efficiency.

  • Reaction Conditions:

    • Base Selection: Use a weaker inorganic base like K₃PO₄ or K₂CO₃. Stronger bases can sometimes promote side reactions.

    • Temperature Control: Avoid excessively high temperatures which can lead to catalyst decomposition and an increase in side products.

Issue 2: Formation of Diyne Byproduct in Sonogashira Couplings (Glaser Coupling)

Question: In my Sonogashira reaction of this compound with a terminal alkyne, I am getting a significant amount of the homocoupled diyne (Glaser coupling product). What are the best practices to avoid this?

Answer: The copper co-catalyst in traditional Sonogashira reactions is often responsible for the oxidative homocoupling of terminal alkynes, known as Glaser coupling. Here’s how to minimize or eliminate this side reaction:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. Several copper-free Sonogashira protocols have been developed and are highly effective.

  • Inert Atmosphere: If using a copper co-catalyst is necessary, maintaining a strictly anaerobic environment is crucial. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to keep the copper in its +1 oxidation state, suppressing the oxidative homocoupling.

  • Ligand and Base Selection: The choice of ligand and base can influence the relative rates of the cross-coupling and homocoupling pathways. For copper-free systems, bulky electron-rich phosphine ligands are often employed. The amine base should be carefully chosen and used in appropriate stoichiometry.

  • Slow Addition of the Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Issue 3: Low Yield and Unidentified Side Products in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am getting low yields of my desired product and see several unidentified spots on my TLC. What could be the issue?

Answer: Low yields and the formation of byproducts in Buchwald-Hartwig aminations can stem from several factors, including catalyst deactivation, side reactions of the substrate, and issues with the amine coupling partner.

  • Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For electron-deficient heteroaryl halides like the pyridazine substrate, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient coupling and prevent catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used. Weaker bases may result in incomplete reaction.

  • Reaction Conditions:

    • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is essential to prevent oxidation of the catalyst and phosphine ligands.

    • Solvent Purity: Use anhydrous, high-purity solvents. Water and other impurities can interfere with the reaction.

  • Substrate Reactivity: this compound has multiple reactive sites. While the C-Br bond is generally more reactive than the C-Cl bonds in palladium-catalyzed cross-couplings, side reactions at the chloro positions can occur, especially at higher temperatures or with prolonged reaction times. Careful monitoring of the reaction progress is recommended to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is most reactive in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 4-position of this compound is expected to be the most reactive site for oxidative addition to the palladium(0) catalyst. This allows for selective functionalization at this position, leaving the two chloro groups available for subsequent transformations if desired.

Q2: Can homocoupling of the this compound substrate itself occur?

A2: Yes, homocoupling of the aryl halide, in this case, the pyridazine substrate, to form a bipyridazine is a possible side reaction, particularly in Suzuki-Miyaura couplings. This can be influenced by the reaction conditions and the specific catalyst system used. Optimizing the reaction to favor the cross-coupling pathway is key to minimizing this byproduct. In some cases, low yields of the desired product in reactions with similar brominated pyridazine precursors have been attributed to the homocoupling of the starting material.[1]

Q3: How can I effectively degas my reaction mixture to prevent oxygen-mediated homocoupling?

A3: There are two primary methods for degassing:

  • Inert Gas Sparging: This involves bubbling an inert gas like argon or nitrogen through the solvent for an extended period (15-30 minutes). It is a relatively simple and effective method for many applications.

  • Freeze-Pump-Thaw: This is a more rigorous method. The solvent is frozen using a cold bath (e.g., liquid nitrogen), and a vacuum is applied to remove gases from the frozen solid. The flask is then sealed, and the solvent is allowed to thaw, releasing dissolved gases into the headspace. This cycle is typically repeated three to five times for maximum effectiveness.

Q4: Are there any specific ligands that are recommended for cross-coupling reactions with dichloropyridazines?

A4: The choice of ligand can be critical and can even influence the site-selectivity in dihalopyridazines. For Suzuki-Miyaura couplings, electron-deficient bidentate ligands such as dppf have been shown to favor reaction at the C3 position of 3,5-dichloropyridazine, while electron-rich monodentate ligands like QPhos can favor reaction at the C5 position. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands from the Buchwald or Hartwig groups are generally recommended for electron-deficient heteroaryl halides.

Data Presentation

The following tables summarize quantitative data on the impact of different reaction parameters on the yield of the desired cross-coupled product and the formation of homocoupling byproducts. The data is adapted from studies on structurally similar substrates and is intended to be illustrative.

Table 1: Effect of Catalyst and Degassing on Homocoupling in a Model Suzuki-Miyaura Reaction

EntryPalladium SourceDegassing MethodDesired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂None6525
2Pd(OAc)₂N₂ Sparging (15 min)8510
3Pd(PPh₃)₄N₂ Sparging (15 min)92<5
4Pd₂(dba)₃ / SPhosFreeze-Pump-Thaw (3x)95<2

Data is illustrative and based on general principles of Suzuki-Miyaura couplings.

Table 2: Influence of Copper Co-catalyst on Glaser Coupling in a Model Sonogashira Reaction

EntryCopper SourceAtmosphereDesired Product Yield (%)Glaser Homocoupling (%)
1CuI (5 mol%)Air5040
2CuI (5 mol%)Nitrogen8015
3NoneNitrogen90<2
4NoneAir8510

Data is illustrative and based on general principles of Sonogashira couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: To the stirred mixture, add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound
  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable ligand if required.

  • Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove palladium black, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reagent Preparation: In a glovebox or under a strict inert atmosphere in a Schlenk tube, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., a G3-Buchwald precatalyst, 1-3 mol%), the appropriate phosphine ligand (e.g., XPhos, 1.5-2x the amount of Pd), and a strong base such as NaOtBu (1.4 equiv.).

  • Amine and Solvent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with an organic solvent and filter through celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Homocoupling cluster_suzuki Suzuki-Miyaura Homocoupling cluster_sonogashira Sonogashira (Glaser) Homocoupling suzuki_issue High Biaryl Homocoupling suzuki_cause1 Presence of Oxygen suzuki_issue->suzuki_cause1 suzuki_cause2 Pd(II) Precatalyst suzuki_issue->suzuki_cause2 suzuki_sol1 Rigorous Degassing (Sparge or Freeze-Pump-Thaw) suzuki_cause1->suzuki_sol1 suzuki_sol2 Use Pd(0) Source (e.g., Pd(PPh3)4) suzuki_cause2->suzuki_sol2 sono_issue High Diyne Formation sono_cause1 Copper Co-catalyst sono_issue->sono_cause1 sono_cause2 Presence of Oxygen sono_issue->sono_cause2 sono_sol1 Use Copper-Free Conditions sono_cause1->sono_sol1 sono_sol2 Strict Inert Atmosphere sono_cause2->sono_sol2

Caption: Troubleshooting flowchart for homocoupling in Suzuki-Miyaura and Sonogashira reactions.

Experimental_Workflow start Start reagents Combine Substrate, Reagent, Base, and Ligand start->reagents atmosphere Establish Inert Atmosphere (Ar or N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir Reaction catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Addressing protodeboronation in Suzuki reactions of pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common side reaction of protodeboronation during Suzuki-Miyaura cross-coupling reactions involving pyridazine substrates.

Frequently Asked Questions (FAQs): Understanding Protodeboronation

Q1: What is protodeboronation and why is it a problem in Suzuki reactions of pyridazines?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a pyridazineboronic acid, is broken and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes the boronic acid, reducing the yield of the desired coupled product.[2][3] The resulting hydrogen-substituted pyridazine byproduct can also complicate the purification process.[2] Pyridazine- and other heteroarylboronic acids are particularly susceptible to this reaction.[1][4]

Q2: What is the primary mechanism that makes certain pyridazineboronic acids so susceptible to protodeboronation?

A2: The instability of many basic heteroaromatic boronic acids, like 2-pyridine boronic acid, is due to their ability to form a zwitterionic species under neutral pH conditions.[1][2] This zwitterionic intermediate is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated byproduct.[1][2] Counterintuitively, for these specific substrates, the addition of either acid or base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation.[1][2]

Q3: What are the key reaction parameters that influence the rate of protodeboronation?

A3: Several factors can significantly impact the extent of protodeboronation:

  • pH / Base: The reaction pH is a critical factor.[1][2] For many arylboronic acids, protodeboronation is fastest at high pH (typically >10), as the base promotes the formation of a more reactive boronate species.[5][6] However, for certain basic heteroaromatics, the maximum rate of decomposition is observed at neutral pH.[1][2]

  • Temperature: Elevated reaction temperatures generally increase the rate of protodeboronation.[6]

  • Proton Source (e.g., Water): The presence of a proton source, most commonly water in the reaction mixture, is necessary for the C-B bond to be replaced by a C-H bond.[6][7][8]

  • Catalyst System: The choice of palladium catalyst and phosphine ligand can influence the rate of the desired coupling versus the undesired protodeboronation.[9] Paradoxically, some bulky phosphine ligands, often used to accelerate cross-coupling, can also promote protodeboronation.[6][10]

  • Electronic Properties: The electronic nature of the pyridazine ring and its substituents can affect the stability of the C-B bond.[11]

Troubleshooting Guide: Reaction Optimization

This guide addresses specific issues researchers may encounter, offering potential causes and actionable solutions in a question-and-answer format.

Q4: My main byproduct is the protodeboronated pyridazine. What is the first parameter I should change?

A4: The first and often most impactful parameter to adjust is the base . Strong bases like NaOH or KOH can accelerate base-catalyzed protodeboronation.[11] Switching to a milder base, such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF), can significantly reduce the rate of this side reaction.[2][12]

Q5: I've tried milder bases, but protodeboronation is still significant. What's the next step?

A5: The next step is to use a more stable boron reagent. Instead of the free boronic acid, use a corresponding boronate ester , such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester.[6][12][13]

  • MIDA boronates are particularly effective as they participate in a "slow-release" strategy. They are stable and only slowly hydrolyze under the reaction conditions to release the active boronic acid.[1][12] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition.[1][12]

Q6: Can changing the catalyst system help? My desired reaction is very slow.

A6: Yes. The goal is to accelerate the rate of the desired Suzuki coupling so that it outcompetes the protodeboronation.[1][12] Using a highly active catalyst system is key.

  • Ligand Choice: Modern, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often used to create a highly active palladium catalyst that can facilitate rapid transmetalation and reductive elimination.[2][9] This ensures the productive coupling pathway is kinetically favored.[1][12]

  • Catalyst Loading: Increasing the catalyst loading might speed up the productive reaction relative to the background decomposition.

Q7: My reaction requires elevated temperatures, which seems to make the problem worse. What can I do?

A7: If high temperatures are necessary for the coupling to proceed, it is even more critical to optimize other factors. A highly active catalyst that functions at lower temperatures would be ideal. If that is not possible, focus on rigorously minimizing water content (if using anhydrous conditions) and employing a "slow-release" MIDA boronate to limit the concentration of the free boronic acid available for decomposition at any given time.[1]

Reagent Selection and Condition Guide

Summarizing the strategies to mitigate protodeboronation, the following table provides a clear comparison of choices for key reaction parameters.

ParameterStandard/Problematic ConditionRecommended AlternativeRationale
Boron Reagent Pyridazineboronic AcidPyridazine-MIDA boronate or -Pinacol boronateMIDA/Pinacol esters increase stability. MIDA esters allow for a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[1][12]
Base Strong, soluble bases (e.g., NaOH, KOH)Weaker, often heterogeneous bases (e.g., K₃PO₄, K₂CO₃)Reduces the rate of base-catalyzed protodeboronation pathways.[2][11]
Catalyst/Ligand Standard ligands (e.g., PPh₃)Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos)Creates a highly active catalyst to ensure the rate of cross-coupling is much faster than the rate of protodeboronation.[1][9][12]
Solvent Protic or aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous solvent (e.g., Dioxane, THF)Removes the primary proton source required for protodeboronation. Note: This may require using boronate esters and specific bases (e.g., KF).[14]
Temperature High (e.g., >100 °C)Moderate (e.g., 60–80 °C)Slows the kinetic rate of the decomposition reaction.[6]

Key Experimental Protocol

General Protocol for Suzuki-Miyaura Coupling of a Pyridazine Using a MIDA Boronate

This protocol is a general starting point for challenging couplings where protodeboronation of a pyridazineboronic acid is a major concern. Optimization for specific substrates is recommended.

1. Reagent Preparation:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridazine-MIDA boronate (1.2–1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and a mild base (e.g., finely ground K₃PO₄, 3.0 equiv.).[6][12]

2. Catalyst Addition:

  • Under an inert atmosphere (e.g., in a glovebox), add the palladium pre-catalyst and ligand (e.g., XPhos Pd G2, 1-3 mol%) or the individual palladium source and ligand.[12]

3. Solvent Addition:

  • Add a degassed solvent mixture. For MIDA boronate slow release, a minimal amount of water is needed for hydrolysis. A solvent system of THF/H₂O (10:1) or Dioxane/H₂O (10:1) is a common starting point.[12] Ensure the solvent has been sparged with nitrogen or argon for at least 30 minutes.

4. Reaction Execution:

  • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[12]

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS). Check for the consumption of the starting material and the formation of both the desired product and the protodeboronated byproduct.

5. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Yield of Desired Pyridazine Product check_byproduct Is Protodeboronated Byproduct Observed? start->check_byproduct change_reagent Switch from Boronic Acid to MIDA Boronate Ester check_byproduct->change_reagent  Yes other_issues Troubleshoot Other Issues: - Catalyst Deactivation - Low Substrate Reactivity - Homocoupling check_byproduct->other_issues No   change_base Use Milder Base (e.g., K₃PO₄, K₂CO₃) change_reagent->change_base optimize_catalyst Use High-Activity Catalyst (e.g., Pd/Buchwald Ligand) change_base->optimize_catalyst lower_temp Lower Reaction Temperature optimize_catalyst->lower_temp Competing_Pathways cluster_suzuki Desired Suzuki Cycle cluster_proto Undesired Protodeboronation pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add ar_pd_x Ar-Pd(II)-X oxidative_add->ar_pd_x transmetalation Transmetalation (Pyr-B(OH)₂) ar_pd_x->transmetalation ar_pd_pyr Ar-Pd(II)-Pyr transmetalation->ar_pd_pyr reductive_elim Reductive Elimination ar_pd_pyr->reductive_elim reductive_elim->pd0 product Ar-Pyr (Product) reductive_elim->product boronic_acid Pyridazine-B(OH)₂ byproduct Protodeboronated Pyridazine-H boronic_acid->byproduct  Base / H₂O / Heat   boronic_acid_start Pyridazine Boronic Acid (Reagent) boronic_acid_start->transmetalation Consumed in Productive Cycle boronic_acid_start->boronic_acid Consumed in Side Reaction

References

Technical Support Center: Improving Regioselectivity in 4-Bromo-3,6-dichloropyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of 4-bromo-3,6-dichloropyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites on this compound are the carbon atoms bearing the halogen substituents: the C4-bromo position and the C3 and C6-chloro positions. The reactivity of these sites is influenced by the reaction type and conditions.

Q2: Which halogen is typically more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] Therefore, the C4-Br bond is expected to be more reactive than the C3/C6-Cl bonds under standard Suzuki-Miyaura conditions.[1]

Q3: How can I selectively functionalize the C4-bromo position?

Selective functionalization at the C4-bromo position can typically be achieved by leveraging the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] Using standard palladium catalysts and ligands under milder conditions will generally favor reaction at the C4 position.

Q4: Is it possible to selectively functionalize the C3 or C6 chloro positions?

Yes, selective functionalization at the C3 or C6 chloro positions is possible, often through nucleophilic aromatic substitution (SNAr) reactions or by using specific ligands in palladium-catalyzed couplings that can override the typical reactivity trend.[2] The electronic nature of the pyridazine ring makes it susceptible to nucleophilic attack, especially with strong nucleophiles.

Q5: What are the most common side reactions observed during the functionalization of this substrate?

Common side reactions include:

  • Homocoupling of the boronic acid reagent in Suzuki-Miyaura reactions.[3]

  • Dehalogenation of the starting material or product.[3]

  • Formation of diarylated or triarylated products if the reaction is not carefully controlled.

  • Hydrolysis of the boronic acid.[4]

  • Formation of palladium black , indicating catalyst decomposition.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Problem: The reaction yields a mixture of products functionalized at the C4-bromo and C3/C6-chloro positions.

Possible Causes & Solutions:

CauseSolution
Inappropriate Ligand Choice The choice of phosphine ligand is critical for controlling regioselectivity.[2] For selective coupling at the C4-bromo position, standard ligands like PPh₃ are often sufficient. To enhance selectivity for the chloro positions, more specialized, electron-rich, and sterically hindered ligands may be required.[2]
Reaction Temperature is Too High Higher temperatures can lead to the activation of the less reactive C-Cl bonds. Try running the reaction at a lower temperature (e.g., room temperature to 60 °C) to favor the more kinetically favorable C-Br activation.
Prolonged Reaction Time Extended reaction times can also promote the slower reaction at the C-Cl positions. Monitor the reaction closely by TLC or LC-MS and quench it once the desired C4-functionalized product is maximized.
Incorrect Palladium Precatalyst Different palladium sources can influence selectivity. Consider screening various precatalysts such as Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable ligand.
Issue 2: Low Yield of the Desired Product

Problem: The overall yield of the functionalized pyridazine is low.

Possible Causes & Solutions:

CauseSolution
Catalyst Deactivation The formation of palladium black indicates catalyst precipitation.[3] Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) with degassed solvents to prevent catalyst oxidation. The choice of ligand can also stabilize the catalyst.
Inefficient Base The base is crucial for the transmetalation step in Suzuki-Miyaura coupling.[5] The optimal base depends on the substrates and solvent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary for challenging couplings.[5]
Poor Quality Reagents Ensure the purity of the starting material, boronic acid, and solvent. Impurities can poison the catalyst or lead to side reactions.
Suboptimal Solvent System The solvent can significantly impact the reaction rate and yield. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and DMF, often with an aqueous component.[6] An optimization screen of different solvent systems may be beneficial.
Issue 3: Difficulty in Product Purification

Problem: The desired product is difficult to separate from starting materials, byproducts, or the catalyst.

Possible Causes & Solutions:

CauseSolution
Co-elution of Products If the desired product and byproducts have similar polarities, separation by column chromatography can be challenging. Try using a different eluent system or a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method for solid products.[7]
Residual Palladium Residual palladium can contaminate the final product. After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or passing the crude product through a pad of celite or a specialized palladium scavenger resin.
Boronic Acid-Related Impurities Homocoupled boronic acid and other boron-containing byproducts can complicate purification. A common technique is to wash the organic layer with a basic aqueous solution (e.g., NaOH) to remove acidic boron species.

Data Presentation

Table 1: Ligand Effects on Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridazines

SubstrateLigandFavored PositionRegioselective Ratio (Approx.)Reference
3,5-DichloropyridazinedppfC3High C3 selectivity[2]
3,5-DichloropyridazineQPhosC5High C5 selectivity[2]
2,4-DibromopyridinePPh₃ (≥3:1 ratio to Pd)C2High C2 selectivity[8]
2,4-DibromopyridinePPh₃ (≤2.5:1 ratio to Pd)C4Up to 13:1 (C4:C2)[8]

Table 2: Influence of Substituents on Regioselectivity in Suzuki-Miyaura Coupling of 4-Substituted-3,6-dichloropyridazines

C4-SubstituentFavored PositionRationaleReference
Amine (1°, 2°, 3°)C3 (proximal)Coordination of the amine to the palladium center directs the reaction to the nearest position.[2]
Non-basic groupsC6 (distal)Steric hindrance from the C4-substituent directs the reaction to the more accessible C6 position.[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C4-Bromo Position

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[9]

  • Add the palladium catalyst (0.02-0.05 eq).[9]

  • Add the degassed solvent to the flask.[9]

  • The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[6][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3,6-dichloropyridazine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction with an amine nucleophile and may require optimization.

Materials:

  • This compound

  • Amine nucleophile (2-3 equivalents)

  • Base (e.g., K₂CO₃ or Et₃N, optional, depending on the nucleophile)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the amine nucleophile (and base, if used).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism cluster_mechanism SNAr Mechanism (Addition-Elimination) Start Pyridazine-X + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition (Slow) Elimination Elimination of Leaving Group (X-) Meisenheimer->Elimination Aromaticity Restored (Fast) Product Pyridazine-Nu Elimination->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow cluster_workflow Troubleshooting Regioselectivity Start Poor Regioselectivity Observed Check_Ligand Is the ligand appropriate? Start->Check_Ligand Change_Ligand Screen different ligands (e.g., monodentate vs. bidentate) Check_Ligand->Change_Ligand No Check_Temp Is the temperature too high? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Time Is the reaction time too long? Check_Temp->Check_Time No Lower_Temp->Check_Time Optimize_Time Optimize reaction time via monitoring Check_Time->Optimize_Time Yes Success Improved Regioselectivity Check_Time->Success No Optimize_Time->Success

Caption: Decision workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Column Chromatography Purification of 4-Bromo-3,6-dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 4-Bromo-3,6-dichloropyridazine and its derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound derivatives?

A1: The standard and most common stationary phase for the purification of this compound derivatives is silica gel.[1] However, due to the basic nature of the pyridazine ring, which can interact strongly with the acidic silanol groups on the silica surface, peak tailing can be an issue.[1] If significant tailing is observed, consider using an alternative stationary phase such as neutral or basic alumina, or a polymer-based support.[1]

Q2: How do I select an appropriate solvent system for my column?

A2: The ideal solvent system should provide a good separation of your target compound from impurities, with a retention factor (Rf) for the desired product of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[2] A common starting point for pyridazine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][3] You can gradually increase the polarity by increasing the proportion of the polar solvent. For more polar derivatives, a system like dichloromethane and methanol might be necessary.[3]

Q3: My compound is not eluting from the silica gel column, even with a high concentration of polar solvent. What should I do?

A3: If your compound is not eluting, it may be irreversibly adsorbed onto the silica gel, or the eluent is not polar enough.[2] First, try gradually increasing the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate gradient, you can switch to a dichloromethane/methanol gradient. If the compound still does not elute, it may be degrading on the acidic silica gel. In this case, you should consider switching to a less acidic stationary phase like neutral alumina.

Q4: I am observing significant peak tailing in my chromatography. How can I resolve this?

A4: Peak tailing is a common issue with nitrogen-containing heterocycles like pyridazines due to their basicity.[1] This leads to strong interactions with the acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Deactivate the silica: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[1] This will cap the acidic sites on the silica gel.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Reduce column loading: Overloading the column can also lead to peak tailing.[2]

Q5: How can I check if my this compound derivative is stable on silica gel?

A5: You can perform a 2D TLC to check for stability.[4] Spot your compound in one corner of a square TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities The chosen eluent system has incorrect polarity.Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the desired compound.[2] If the compounds are very close in polarity, consider using a different solvent system or an alternative stationary phase.
Product is Eluting with the Solvent Front The eluent is too polar.Start with a less polar solvent system. For example, begin with 100% hexanes and gradually increase the percentage of ethyl acetate.
Compound is Streaking or Tailing Strong interaction with the stationary phase (acidic silica).Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[1]
Low Recovery of the Product The compound may be irreversibly adsorbed to the stationary phase or degrading.Test for compound stability on silica gel using 2D TLC.[4] If unstable, switch to a less acidic stationary phase like alumina. Ensure you are not using a highly polar solvent to dissolve the sample for loading, which can cause issues.
Co-elution of Impurities The selectivity of the stationary phase is insufficient.Try a different stationary phase with different selectivity, such as alumina or a cyano-bonded phase.[1] You can also try to modify the mobile phase with additives.
Cracks or Channels in the Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Eluent Selection: Using TLC, determine a suitable eluent system that gives an Rf value of 0.2-0.4 for the this compound derivative. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the powder to the top of the column.

  • Elution: Begin eluting with the initial, least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data Example

The following table provides an example of solvent systems and corresponding Rf values for a hypothetical this compound derivative. This data is for illustrative purposes and should be optimized for your specific compound.

Solvent System (Hexane:Ethyl Acetate) Rf of Starting Material Rf of Product Rf of Impurity
9:10.850.600.65
8:20.700.400.45
7:30.550.250.30
6:40.400.150.20

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System Selection pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Gradient Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product final_product evaporate->final_product Pure Product

Caption: A generalized experimental workflow for the column chromatography purification of this compound derivatives.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rf Is Rf of product between 0.2-0.4? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_tailing Is there peak tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_base Add Triethylamine to Eluent check_tailing->add_base Yes check_stability Is compound stable on silica? check_tailing->check_stability No success Improved Separation add_base->success change_stationary_phase Change to Alumina Stationary Phase change_stationary_phase->success check_stability->change_stationary_phase No perform_2d_tlc Perform 2D TLC check_stability->perform_2d_tlc Unsure check_stability->success Yes perform_2d_tlc->change_stationary_phase Unstable

Caption: A decision-making diagram for troubleshooting poor separation during the purification of this compound derivatives.

References

Troubleshooting low yield in 4-Bromo-3,6-dichloropyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-3,6-dichloropyridazine Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields during the synthesis of this compound, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

A: Low yield is a common issue that can stem from several factors throughout the experimental process. The primary areas to investigate are the quality of your starting materials, the reaction conditions, the potential for side reactions, and losses during work-up and purification. An unoptimized protocol can lead to incomplete conversion or the formation of multiple products that are difficult to separate.

Q2: I am observing a significant amount of unreacted 3,6-dichloropyridazine in my crude product. How can I improve the reaction conversion?

A: Incomplete conversion is typically related to reaction kinetics or stoichiometry. Consider the following adjustments:

  • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has reached completion.

  • Temperature: Gently increasing the reaction temperature may improve the reaction rate. However, be cautious, as excessive heat can also promote side reactions.

  • Reagent Stoichiometry: Ensure your brominating agent (e.g., Bromine or N-Bromosuccinimide) is added in the correct molar ratio. A slight excess may be required to drive the reaction to completion, but a large excess can lead to di-bromination.

Q3: My main impurity appears to be a di-brominated pyridazine derivative. How can I improve the selectivity for mono-bromination?

A: The formation of di-brominated products is a common side reaction resulting from the high reactivity of the system.[1] Bromination is generally more selective than chlorination, but over-bromination can still occur.[2][3] To enhance mono-bromination selectivity:

  • Control Stoichiometry: Carefully control the addition of the brominating agent, using 1.0 equivalent or slightly less relative to the 3,6-dichloropyridazine.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly enhance selectivity by favoring the desired kinetic product.

  • Slow Addition: Add the brominating agent dropwise or in portions over an extended period to maintain a low concentration in the reaction mixture, which suppresses over-bromination.

Q4: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?

A: The purification of halogenated pyridazines can be challenging, as conventional methods like recrystallization may sometimes fail or even decrease purity.[4]

  • Column Chromatography: This is often the most effective method. A silica gel column using a gradient elution with a hexane/ethyl acetate solvent system is a good starting point for separating the desired product from starting material and di-brominated impurities.[5][6]

  • Recrystallization: If chromatography is not ideal, you may explore recrystallization from various solvents. However, this requires careful screening, as impurities can sometimes co-crystallize with the product.

  • Aqueous Work-up: A work-up procedure involving a reducing agent like sodium metabisulfite can help remove excess bromine and related impurities before final purification steps.[4]

Troubleshooting Summary

The table below outlines common problems, their potential causes, and recommended solutions to improve the yield and purity of this compound.

Problem ObservedPotential CauseRecommended Solution
Low Reaction Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor progress by TLC/LC-MS.
Inactive or degraded brominating agent.Use a fresh, high-purity brominating agent.
Multiple Products (Low Selectivity) Stoichiometry of brominating agent is too high.Use 1.0 equivalent or slightly less of the brominating agent.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temp).[6]
Significant Byproduct Formation Presence of impurities or moisture in reagents/solvent.Ensure all reagents are pure and solvents are anhydrous.
Reaction exposed to light (if using a light-sensitive protocol).Protect the reaction from light by covering the flask with aluminum foil.
Difficulty in Purification Similar polarity of product and impurities.Optimize the eluent system for column chromatography (e.g., using a shallow gradient).
Product loss during aqueous work-up.Minimize the number of extraction steps and ensure proper pH control.
Co-crystallization of impurities.If recrystallizing, try different solvent systems. Prioritize column chromatography.[4]

Illustrative Diagrams

The following diagrams illustrate the troubleshooting workflow and the key chemical transformations involved in the synthesis.

G cluster_start cluster_analysis Step 1: Analyze Crude Product cluster_paths cluster_solutions Step 2: Implement Solutions start Low Yield Observed check_tlc Analyze via TLC / LC-MS start->check_tlc decision What is the main issue? check_tlc->decision incomplete Incomplete Conversion (High SM content) decision->incomplete High Starting Material side_products Multiple Products (Low Selectivity) decision->side_products Multiple Spots/ Impurity Peaks purification_loss Clean Reaction, Low Isolated Yield decision->purification_loss Mainly Product Visible solve_incomplete • Increase Reaction Time/Temp • Check Reagent Stoichiometry incomplete->solve_incomplete solve_selectivity • Lower Reaction Temperature • Add Brominating Agent Slowly • Adjust Stoichiometry (<1 eq) side_products->solve_selectivity solve_purification • Optimize Chromatography Eluent • Refine Work-up Protocol • Re-evaluate Recrystallization purification_loss->solve_purification

Caption: A troubleshooting workflow to diagnose and resolve common causes of low yield.

ReactionPathway SM 3,6-Dichloropyridazine Br + Brominating Agent (e.g., Br₂) Product This compound (Desired Product) SideProduct Di-bromo-3,6-dichloropyridazine (Side Product) invis1->Product Main Reaction invis2->SideProduct Over-bromination

References

Technical Support Center: Cross-Coupling Reactions with 4-Bromo-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,6-dichloropyridazine in cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cross-coupling experiments involving this compound, providing potential causes and solutions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the common causes?

A1: Low yields with this compound in Suzuki-Miyaura couplings can stem from several factors, primarily related to catalyst inhibition and side reactions.

  • Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, reducing its catalytic activity.[1]

  • Inefficient Oxidative Addition: The C-Br bond at the 4-position is generally more reactive than the C-Cl bonds. However, inefficient oxidative addition at the C-Br bond can still be a rate-limiting step.

  • Side Reactions:

    • Homocoupling: Coupling of two boronic acid molecules or two pyridazine molecules can occur, especially in the presence of oxygen.[2]

    • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

G start Low Yield / No Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry - Boronic acid quality (check for decomposition) - Anhydrous solvents & dry base - Substrate purity start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Increase temperature? - Screen different bases (e.g., K3PO4, Cs2CO3) - Screen different solvents (e.g., Dioxane, Toluene, THF) check_reagents->optimize_conditions Reagents OK change_catalyst 3. Modify Catalyst System - Increase catalyst loading? - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) - Try a different Pd precatalyst (e.g., Pd2(dba)3) optimize_conditions->change_catalyst No Improvement end Improved Yield optimize_conditions->end Problem Solved degassing 4. Improve Degassing Technique - Use freeze-pump-thaw cycles - Thoroughly sparge solvents with Ar/N2 - Minimizes homocoupling side reactions change_catalyst->degassing Still Low Yield change_catalyst->end Problem Solved degassing->end Problem Solved

Caption: A troubleshooting flowchart for low-yield Suzuki reactions.

Q2: How can I achieve selective cross-coupling at the C4-Bromo position while leaving the C3 and C6-Chloro positions intact?

A2: Chemoselectivity is governed by the difference in reactivity between the C-Br and C-Cl bonds. The general order of reactivity for oxidative addition to palladium is C-I > C-Br > C-OTf > C-Cl.[3] To exploit this, milder reaction conditions are recommended.

  • Catalyst Choice: Use a catalyst system known for high activity at lower temperatures. Palladium complexes with phosphine ligands like PPh₃ or dppf are often sufficient.

  • Temperature Control: Keep the reaction temperature as low as possible while still enabling the reaction to proceed. Start at room temperature and gradually increase if necessary. High temperatures can lead to the activation of the C-Cl bonds.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent coupling at the less reactive chloro sites.

Q3: My Buchwald-Hartwig amination is failing. What catalyst systems are recommended for this substrate?

A3: Buchwald-Hartwig amination of halogenated pyridazines can be challenging. The choice of ligand is critical to overcome catalyst inhibition by the pyridazine nitrogens.[4][5]

  • Recommended Ligands: Sterically hindered, electron-rich biaryl phosphine ligands are highly effective. Consider using ligands such as XPhos, SPhos, or RuPhos.

  • Palladium Precatalysts: Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. More advanced precatalysts that form the active Pd(0) species readily can also improve results.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are typical choices.[6]

Q4: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?

A4: Homocoupling of terminal alkynes (Glaser coupling) is a primary side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen.

  • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously deoxygenated.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., a bulky amine like diisopropylethylamine) and may proceed more slowly but can provide a cleaner product profile.

  • Controlled Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

Section 2: Alternative Catalyst Systems and Data

For challenging substrates like this compound, screening different cross-coupling methods and catalysts is often necessary.

Catalyst Selection Guide for this compound

G sub This compound cc C-C Bond Formation sub->cc cn C-N Bond Formation sub->cn co C-S / C-O Bond Formation sub->co suzuki Suzuki-Miyaura (Boronic Acids/Esters) cc->suzuki stille Stille (Organostannanes) cc->stille heck Heck (Alkenes) cc->heck sonogashira Sonogashira (Terminal Alkynes) cc->sonogashira buchwald Buchwald-Hartwig (Amines) cn->buchwald ullmann Ullmann-type (Thiols/Alcohols) co->ullmann

Caption: Recommended coupling reactions based on desired bond formation.

Table 1: Recommended Catalysts for Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Target BondNotes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)Dioxane/H₂O80-100C-BrStandard conditions, good for initial screening.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (3)Toluene100-110C-BrBulky ligand helps prevent catalyst inhibition.[2]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)THF80C-BrHighly active system, may allow for lower temperatures.[7]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF90C-BrEffective for a range of heteroaryl halides.
Table 2: Recommended Catalysts for Other Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand/Additive (mol%)Base (equiv)SolventTemp (°C)Notes
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100Highly general and effective for N-arylations.[4][7]
Sonogashira PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF/DMF25-60Classic conditions; requires strict anaerobic setup.[8][9]
Stille Pd(PPh₃)₄ (5)LiCl (3 equiv)-Dioxane90-100Tolerates many functional groups but uses toxic tin reagents.[10]
Heck Pd(OAc)₂ (1-2)P(o-tol)₃ (2-4)K₂CO₃ (2)DMF100-120For coupling with alkenes; often requires higher temperatures.[11][12][13]

Section 3: Key Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific coupling partners. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C4-Br
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%).

  • Degassing: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C4-Br
  • Setup: In a glovebox or under a strong counterflow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction tube.

  • Reagent Addition: Add this compound (1.0 equiv). Seal the tube with a septum.

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Copper-Catalyzed Sonogashira Coupling at C4-Br
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and a base (e.g., triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the crude material via flash chromatography.

References

Validation & Comparative

Reactivity Face-Off: 4-Bromo-3,6-dichloropyridazine vs. 3,6-dichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, pyridazine scaffolds are pivotal building blocks for the synthesis of a wide array of biologically active compounds. Among the functionalized pyridazines, halogenated derivatives serve as versatile intermediates for the introduction of various substituents. This guide provides a comparative analysis of the reactivity of 4-Bromo-3,6-dichloropyridazine and 3,6-dichloropyridazine, with a focus on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of their synthetic utility.

Chemical Structures and Properties

CompoundThis compound3,6-dichloropyridazine
Structure this compound3,6-dichloropyridazine
CAS Number 10344-42-0141-30-0
Molecular Formula C₄HBrCl₂N₂C₄H₂Cl₂N₂
Molecular Weight 227.87 g/mol 148.98 g/mol

Reactivity Comparison in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of aryl halides in SNAr reactions is primarily governed by two factors: the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate and the nature of the leaving group.

Electronic Effects:

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is crucial for facilitating the attack of a nucleophile. In the case of this compound, the introduction of a bromine atom at the 4-position is expected to further increase the electrophilicity of the pyridazine ring through its electron-withdrawing inductive effect. This enhanced electron deficiency should, in principle, make the ring more susceptible to nucleophilic attack compared to 3,6-dichloropyridazine.

Leaving Group Ability:

In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, and the C-X bond cleavage occurs in a subsequent fast step. The general order of leaving group ability for halogens in SNAr is F > Cl ≈ Br > I.[1] This is because the more electronegative halogen is better at stabilizing the developing negative charge on the carbon atom during the initial nucleophilic attack. Based on this trend, the reactivity of C-Cl and C-Br bonds in SNAr is expected to be comparable.

Regioselectivity:

For 3,6-dichloropyridazine, the two chlorine atoms are in equivalent positions. Therefore, monosubstitution can occur at either the 3- or 6-position.

In this compound, the situation is more complex. The three halogen substituents offer multiple potential sites for nucleophilic attack. The position of the incoming nucleophile will be influenced by the combined electronic effects of the nitrogen atoms and the halogens, as well as steric factors. The nitrogen atoms strongly activate the positions ortho and para to them. In this case, the C3 and C6 positions are ortho and para to one of the nitrogen atoms, and C4 and C5 are meta. Therefore, the chloro groups at C3 and C6 are expected to be more reactive towards nucleophilic substitution than the bromo group at C4.

Inferred Reactivity:

Based on the electronic arguments, This compound is predicted to be more reactive towards nucleophilic aromatic substitution than 3,6-dichloropyridazine . The additional electron-withdrawing bromine atom should enhance the overall electrophilicity of the pyridazine ring, making it a more favorable substrate for nucleophilic attack at the C3 and C6 positions.

It is important to note that while the primary reaction at the C3 and C6 positions is nucleophilic substitution of the chlorine atoms, the bromine at the C4 position can participate in other types of reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).

Experimental Protocols

While a direct comparative study is unavailable, the following protocols illustrate the conditions under which these compounds can undergo substitution reactions. Note that the first protocol describes a nucleophilic aromatic substitution, while the second describes a palladium-catalyzed cross-coupling reaction, highlighting the different reactivities of the C-Cl and C-Br bonds.

Nucleophilic Substitution of 3,6-dichloropyridazine with Ammonia

This protocol describes the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.[2][3]

Reaction Scheme:

Procedure:

  • In a thick-walled borosilicate glass vial (20 mL), combine 3,6-dichloropyridazine (1.5 g) and ammonium hydroxide solution (5 mL; NH₃ content: 28-30%).[2]

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes with a power of 300W.[2]

  • After cooling, filter the precipitate that has formed.

  • Wash the solid with a mixture of ethyl acetate and hexane (3:7).[2]

  • Dry the product to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. The reported yield is 87% without the need for further purification.[2]

Suzuki Coupling of this compound

This protocol describes a Suzuki coupling reaction, a palladium-catalyzed cross-coupling, which is a common transformation for aryl bromides. A similar protocol for a generic Suzuki coupling is provided for illustrative purposes.

General Reaction Scheme:

General Procedure:

  • To a reaction vessel, add the aryl halide (e.g., this compound, 1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.02-0.10 equiv.).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reactivity

FeatureThis compound3,6-dichloropyridazine
Overall Reactivity in SNAr Predicted to be higher due to the additional electron-withdrawing bromo substituent.Baseline reactivity for a dihalopyridazine.
Primary Reaction Sites for SNAr C3 and C6 positions (substitution of chlorine).C3 and C6 positions (substitution of chlorine).
Reactivity of Halogen Substituents C-Cl bonds at positions 3 and 6 are the primary sites for SNAr. The C-Br bond at position 4 is more susceptible to palladium-catalyzed cross-coupling reactions.C-Cl bonds at positions 3 and 6 are the sites for SNAr.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general principles of nucleophilic aromatic substitution and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Aryl Halide (Ar-X) C Meisenheimer Complex [Ar(X)(Nu)]- A->C Nucleophilic Attack (Rate-determining step) B Nucleophile (Nu-) B->C D Substituted Product (Ar-Nu) C->D Loss of Leaving Group (Fast) E Leaving Group (X-) C->E

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst, Base) Start->Reaction_Setup Reaction_Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Reaction_Execution Workup Aqueous Work-up Reaction_Execution->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Product Analysis->End

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-3,6-dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyridazine scaffolds have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of derivatives synthesized from 4-bromo-3,6-dichloropyridazine and its close analog, 3,6-dichloropyridazine, with a focus on their anticancer and antimicrobial properties. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to facilitate further research and drug discovery in this area.

The strategic placement of reactive halogen atoms on the pyridazine ring makes this compound a versatile starting material for the synthesis of a diverse library of derivatives. Substitutions at the 3, 4, and 6-positions can significantly modulate the pharmacological properties of the resulting compounds, leading to potent and selective biological activities.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Recent studies have highlighted the significant anticancer potential of pyridazine derivatives, particularly their ability to inhibit key regulators of the cell cycle and induce apoptosis.

A notable study focused on a series of 3,6-disubstituted pyridazines synthesized from 3,6-dichloropyridazine. These compounds demonstrated potent in vitro anti-proliferative activity against human breast cancer cell lines, T-47D and MDA-MB-231.[1][2]

Compound IDSubstitution at C3Substitution at C6T-47D IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
11l Methyltetrahydropyran-amineMorpholine1.57 ± 0.051.30 ± 0.04
11m MorpholineMorpholine0.43 ± 0.010.99 ± 0.03

Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives. [1][2] Data is presented as the mean ± standard deviation from three independent experiments. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Further investigation into the mechanism of action revealed that these compounds induce cell cycle arrest and apoptosis.[1][2] Specifically, compounds 11l and 11m were found to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle progression.[1][2]

G cluster_1 Mechanism of Action G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E G2 Phase G2 Phase S Phase->G2 Phase CDK2/Cyclin A M Phase M Phase G2 Phase->M Phase CDK1/Cyclin B Pyridazine Derivatives (11l, 11m) Pyridazine Derivatives (11l, 11m) CDK2 CDK2 Pyridazine Derivatives (11l, 11m)->CDK2 Inhibition

Figure 1: Simplified diagram of the cell cycle and the inhibitory action of pyridazine derivatives on CDK2.

The induction of apoptosis by these derivatives was confirmed through Annexin V-FITC/PI dual staining, which showed a significant increase in the population of apoptotic cells in both T-47D and MDA-MB-231 cell lines after treatment.[1]

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

In addition to their anticancer properties, pyridazine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains. One study reported the synthesis of pyridazinone-based derivatives with notable antibacterial and antifungal effects.[3]

Compound IDSubstitution PatternS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
10h Diarylurea with pyridazinone scaffold16>1024
8g Phenylthiourea with pyridazinone scaffold>102416

Table 2: Antimicrobial Activity of Pyridazinone-Based Derivatives. [3] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

These findings suggest that the pyridazine scaffold can be tailored to target specific microbial pathogens, offering a potential avenue for the development of new antimicrobial agents to combat the growing threat of drug resistance.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

G start Cell Culture with Test Compound harvest Harvest and Wash Cells start->harvest stain Resuspend in Binding Buffer Add Annexin V-FITC and PI harvest->stain incubate Incubate (15 min, RT, Dark) stain->incubate flow Analyze by Flow Cytometry incubate->flow

Figure 2: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions

The versatility of the this compound scaffold presents a significant opportunity for the development of novel therapeutic agents. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 3, 4, and 6-positions to optimize potency and selectivity.

  • Target Identification and Validation: Elucidating the specific molecular targets and signaling pathways affected by these derivatives. While CDK2 has been identified for some derivatives, exploring other potential targets such as VEGFR-2, a key regulator of angiogenesis, could reveal new therapeutic applications.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic efficacy and safety profiles.

By leveraging the information presented in this guide, researchers can accelerate the discovery and development of next-generation drugs based on the privileged pyridazine core.

References

Comparative Guide to the Structure-Activity Relationship of 4-Bromo-3,6-dichloropyridazine Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-bromo-3,6-dichloropyridazine analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The pyridazine scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties.[1][2][3] this compound serves as a versatile synthetic intermediate for generating a library of substituted pyridazine compounds.

Structure-Activity Relationship (SAR) of Substituted Pyridazine Analogs

A study on 3,6-disubstituted pyridazines revealed that these compounds exhibit potent anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231).[4][5] The introduction of various substituents at the 3 and 6 positions of the pyridazine core has been a key strategy in developing novel anticancer agents. For instance, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity, with some compounds showing submicromolar growth inhibitory action.[5]

The following table summarizes the in vitro anticancer activity of selected 3,6-disubstituted pyridazine analogs against T-47D and MDA-MB-231 breast cancer cell lines.

Compound IDR1 (Position 3)R2 (Position 6)T-47D IC50 (µM)MDA-MB-231 IC50 (µM)
11l MorpholinePhenyl1.25 ± 0.042.54 ± 0.08
11m MorpholineMethyltetrahydropyran0.43 ± 0.010.99 ± 0.03

Data extracted from a study on 3,6-disubstituted pyridazines as anticancer agents targeting cyclin-dependent kinase 2.[4][5]

From the data, it is evident that the nature of the substituent at both positions 3 and 6 plays a crucial role in determining the anticancer potency. The replacement of a phenyl group (compound 11l ) with a methyltetrahydropyran moiety (compound 11m ) at the 6-position, while keeping the morpholine group at the 3-position constant, resulted in a significant increase in activity against both breast cancer cell lines. This suggests that the steric and electronic properties of the substituents are key determinants of biological activity.

Experimental Protocols

General Synthesis of 3,6-disubstituted Pyridazine Analogs

The synthesis of 3,6-disubstituted pyridazine analogs typically starts from 3,6-dichloropyridazine. A general method involves a two-step nucleophilic substitution reaction. In the first step, one of the chlorine atoms is displaced by a nucleophile, such as an amine, by heating the reactants in a suitable solvent like ethanol or isopropanol. The second chlorine atom is then substituted by another nucleophile under similar or slightly modified conditions to yield the desired 3,6-disubstituted product. The purification of the final compounds is generally achieved by column chromatography.[6]

In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)

The in vitro anti-proliferative activity of the synthesized pyridazine analogs can be determined using the Sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cell lines (e.g., T-47D, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Cell Fixation: After incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The fixed cells are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Measurement: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.[4]

Visualizations

Synthetic Workflow for this compound Analogs

G A This compound B Nucleophilic Substitution (e.g., Amines, Alcohols) A->B R1-XH C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->C R2-B(OH)2 or R2-alkyne D 3,6-disubstituted-4-bromopyridazines B->D E 4,6-disubstituted-3-chloropyridazines C->E F Further Functionalization D->F E->F G Diverse Library of Analogs F->G

Caption: General synthetic workflow for the diversification of the this compound scaffold.

Hypothetical Signaling Pathway Inhibition by Pyridazine Analogs

G cluster_0 CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition E2F E2F pRb->E2F E2F->G1_S_Transition Activation Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Pyridazine_Analog Pyridazine Analog (e.g., Compound 11m) Pyridazine_Analog->CyclinE_CDK2 Inhibition

Caption: Hypothetical signaling pathway showing inhibition of CDK2 by a pyridazine analog, leading to cell cycle arrest and apoptosis.

References

A Comparative Guide to the In Vitro Efficacy of Novel Pyridazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of two distinct series of anticancer compounds synthesized from halogenated pyridazine scaffolds. The data presented herein is derived from peer-reviewed studies and aims to offer an objective comparison of their cytotoxic and kinase inhibitory activities, along with their effects on apoptotic pathways. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support researchers in the field of oncology drug discovery.

Comparative Analysis of In Vitro Activity

The following sections present a quantitative comparison of two classes of pyridazine derivatives: 3,6-disubstituted pyridazines as Cyclin-Dependent Kinase 2 (CDK2) inhibitors and 4-chloropyridazinoxyphenyl conjugates as inducers of apoptosis.

Series 1: 3,6-Disubstituted Pyridazines as CDK2 Inhibitors

A series of 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their anti-proliferative and CDK2 inhibitory activities. The synthesis of these compounds initiates from 3,6-dichloropyridazine, a closely related precursor to 4-Bromo-3,6-dichloropyridazine.[1][2]

Table 1: In Vitro Cytotoxicity of 3,6-Disubstituted Pyridazine Derivatives [1][2]

Compound IDT-47D (Breast Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)SKOV-3 (Ovarian Cancer) IC₅₀ (µM)
11e 1.25 ± 0.042.11 ± 0.07> 50
11h 0.88 ± 0.031.54 ± 0.0545.3 ± 1.48
11l 0.62 ± 0.021.15 ± 0.0438.7 ± 1.27
11m 0.43 ± 0.010.99 ± 0.0335.9 ± 1.18

Table 2: In Vitro CDK2 Kinase Inhibitory Activity [1][2]

Compound IDCDK2 IC₅₀ (nM)
11e 151 ± 6.16
11h 43.8 ± 1.79
11l 55.6 ± 2.27
11m 20.1 ± 0.82
Series 2: 4-Chloropyridazinoxyphenyl Conjugates as Apoptosis Inducers

A novel series of 4-chloropyridazinoxyphenyl conjugates were synthesized from 3,6-dichloropyridazine and evaluated for their ability to induce apoptosis in cancer cells.[3]

Table 3: In Vitro Cytotoxicity of 4-Chloropyridazinoxyphenyl Conjugates [3]

Compound IDHNO97 (Head and Neck Cancer) IC₅₀ (µM)FaDu (Head and Neck Cancer) IC₅₀ (µM)MDA-MB-468 (Breast Cancer) IC₅₀ (µM)
3c 2.53.14.5
3e 1.82.23.9
4b 3.24.05.8

Table 4: Effect of 4-Chloropyridazinoxyphenyl Conjugates on Apoptotic Protein Expression in HNO97 Cells [3]

Compound IDp53 (fold change)BAX (fold change)Caspase 3 (fold change)Caspase 6 (fold change)BCL-2 (fold change)CK 18 (fold change)
3c 3.9014.907.559.760.590.54
3e 7.0118.269.4410.490.650.43
4b 5.7511.548.709.790.660.50

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The in vitro cytotoxicity of the 3,6-disubstituted pyridazine derivatives was determined using the Sulforhodamine B (SRB) assay.[4][5][6][7][8]

  • Cell Plating: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The TCA was removed, and the plates were washed with water. The cells were then stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound SRB was removed by washing with 1% acetic acid.

  • Solubilization: The bound SRB was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 540 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay

The apoptotic effect of the 4-chloropyridazinoxyphenyl conjugates was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[9][10][11]

  • Cell Treatment: HNO97 cells were treated with the IC₅₀ concentrations of the test compounds for 48 hours.

  • Cell Harvesting: The cells were harvested, washed with PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_data Data Analysis start 4-Bromo-3,6- dichloropyridazine step1 Chemical Reactions (e.g., Suzuki Coupling, Nucleophilic Substitution) start->step1 end Synthesized Pyridazine Derivatives step1->end cell_culture Cancer Cell Lines (e.g., T-47D, MDA-MB-231, HNO97) end->cell_culture treatment Treatment with Synthesized Compounds cell_culture->treatment srb_assay SRB Assay (Cytotoxicity) treatment->srb_assay apoptosis_assay Annexin V-FITC/PI Assay (Apoptosis) treatment->apoptosis_assay kinase_assay Kinase Inhibition Assay (e.g., CDK2) treatment->kinase_assay ic50 IC50 Value Calculation srb_assay->ic50 protein_exp Protein Expression Analysis (Fold Change) apoptosis_assay->protein_exp kinase_assay->ic50

Caption: Experimental workflow from synthesis to in vitro testing.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates G1_S G1/S Transition & Cell Proliferation CDK2->G1_S Promotes Inhibitor Pyridazine Derivative (e.g., 11m) Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Apoptosis_Pathway Compound 4-Chloropyridazinoxyphenyl Conjugate (e.g., 3e) p53 p53 Compound->p53 Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by pyridazine derivatives.

References

A Comparative Analysis of Halogenated Pyridazine Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyridazines are pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to materials science. The isomeric position of the halogen atom on the pyridazine ring profoundly influences the molecule's reactivity, physical properties, and, ultimately, its utility in synthetic applications. This guide provides an objective comparison of halogenated pyridazine isomers, supported by experimental data, to aid researchers in selecting the optimal isomer for their synthetic endeavors.

Synthesis of Halogenated Pyridazine Isomers: A Comparative Overview

The synthesis of halogenated pyridazines often involves the direct halogenation of pyridazine precursors or the transformation of pyridazinone scaffolds. The regioselectivity of these reactions is a critical consideration, and yields can vary significantly depending on the desired isomer and the chosen synthetic route.

Table 1: Comparative Synthesis of Monochloropyridazine Isomers

Starting MaterialReagentConditionsProductYield (%)Reference
Pyridazin-3(2H)-onePOCl₃80–90°C, 4–18 h3-Chloropyridazine46–92[1]
Maleic hydrazidePCl₅125°C, 4 h3,6-DichloropyridazineNot specified[2]
Pyridazine-3,6-diolPOCl₃80°C, overnight3,6-Dichloropyridazine85[3]
2,4,4,4-TetrachlorocrotonaldehydeSemicarbazide HClStirred for 5 h3,5-DichloropyridazineNot specified[4]

Reactivity of Halogenated Pyridazine Isomers in Key Synthetic Transformations

The position of the halogen atom dictates the electronic properties of the carbon-halogen bond and the overall electron density of the pyridazine ring, thereby influencing its reactivity in common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, accentuated by the presence of two adjacent nitrogen atoms, renders halogenated pyridazines susceptible to nucleophilic attack. The reactivity of different isomers is influenced by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.

General Reactivity Trend: The reactivity of chloropyridazines in SNAr reactions is significantly enhanced by the electron-withdrawing nature of the ring nitrogens.[5] This effect is most pronounced at positions ortho and para to the nitrogen atoms. For pyridazine, this generally places the C3, C6, and C4 positions as more activated towards nucleophilic attack.

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileProductObservationsReference
3,6-Dichloropyridazine2-Aminophenol3-Chloro-6-(2-hydroxyanilino)pyridazineMonosubstitution occurs readily.[6]
4,5-DicyanopyridazinePyrrole/IndoleCyanopyrrolyl/indolyl-pyridazinesThe cyano group at C4 acts as a leaving group in a formal SNAr process.[7][8][7][8]
Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridazines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are instrumental in forming carbon-carbon bonds. The reactivity of the C-X bond is a key determinant of reaction efficiency.

General Reactivity Trend: The reactivity of the carbon-halogen bond in cross-coupling reactions generally follows the trend: I > Br > Cl. The position of the halogen also plays a crucial role, with halogens at more electron-deficient positions typically exhibiting higher reactivity.

Table 3: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridazine Analogues

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O14-28[9]
4,5-Dibromo-2-methylpyridazin-3(2H)-oneFerroceneboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂OVariable[10]

Table 4: Representative Conditions for Sonogashira Coupling of Halopyridines (as an analogue for halopyridazines)

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF50589[11]
3-Fluoro-4-iodopyridineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHF/DMFRT - 65VariesNot specified[1]

Experimental Protocols

General Protocol for the Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic hydrazide (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or another suitable solvent to afford pure 3,6-dichloropyridazine.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromopyridazine
  • To a Schlenk flask, add the bromopyridazine isomer (1 equivalent), the boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of DME and water (4:1).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Cross-Coupling of an Iodopyridazine
  • To a Schlenk flask under an inert atmosphere, add the iodopyridazine isomer (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), and a copper(I) co-catalyst such as CuI (0.04 equivalents).

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 equivalents) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-65 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways and Biological Relevance

The strategic use of halogenated pyridazines is crucial in constructing molecules that can interact with biological systems, such as protein kinases. The following diagrams illustrate a typical synthetic workflow and a simplified signaling pathway where a pyridazine-based inhibitor might act.

experimental_workflow cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification Halopyridazine Halogenated Pyridazine Isomer Reaction_Vessel Reaction Setup (Catalyst, Base, Solvent) Halopyridazine->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product Final Product Purification->Final_Product

Caption: A typical experimental workflow for a cross-coupling reaction.

signaling_pathway cluster_pathway Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B (Target) Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates Response Cellular Response Substrate->Response Inhibitor Halogenated Pyridazine Inhibitor Inhibitor->Kinase2 Binds to ATP pocket

Caption: Inhibition of a kinase signaling pathway by a halogenated pyridazine.

References

Comparative Guide to Analytical Method Validation for 4-Bromo-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 4-Bromo-3,6-dichloropyridazine. It is intended for researchers, scientists, and drug development professionals, offering insights into method performance, detailed experimental protocols, and guidance on method selection.

Introduction to Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate quantification of pharmaceutical intermediates like this compound. Both HPLC and GC are powerful chromatographic techniques widely used in the pharmaceutical industry for their ability to separate and quantify components of a mixture.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.[1]

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For halogenated compounds, an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is often used for high sensitivity.

Performance Comparison

The following tables summarize typical performance characteristics for HPLC and GC methods, based on data from the analysis of similar halogenated heterocyclic compounds. These values serve as a benchmark for what can be expected during the validation of a method for this compound.

Table 1: HPLC Method Performance Data

Validation ParameterTypical PerformanceAcceptance Criteria (ICH)
Linearity (R²)> 0.999[2][3]≥ 0.998
Range1 - 150 µg/mLDependent on application
Accuracy (% Recovery)98.0 - 102.0%[1]98.0 - 102.0%
Precision (% RSD)< 2.0%[1]≤ 2.0%
Limit of Detection (LOD)0.1 - 0.5 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)0.5 - 1.5 µg/mLSignal-to-Noise ratio of 10:1

Table 2: GC-MS Method Performance Data

Validation ParameterTypical PerformanceAcceptance Criteria (ICH)
Linearity (R²)> 0.998≥ 0.998
Range0.1 - 100 µg/mLDependent on application
Accuracy (% Recovery)95.0 - 105.0%[4]98.0 - 102.0%
Precision (% RSD)< 5.0%≤ 5.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL[5]Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL[5]Signal-to-Noise ratio of 10:1

Experimental Protocols

The following are detailed experimental protocols that can serve as a starting point for the development and validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range.

4. Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the Relative Standard Deviation (% RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio of a series of diluted standard solutions.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Detector:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the linear range.

4. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, adapting the concentration levels as appropriate for the higher sensitivity of the GC-MS technique.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway for method selection.

Caption: General workflow for the validation of an analytical method.

method_selection_pathway cluster_properties Key Properties start Analyte Properties: This compound volatility Volatility start->volatility thermal_stability Thermal Stability start->thermal_stability polarity Polarity start->polarity decision_volatile Is the analyte volatile and thermally stable? volatility->decision_volatile thermal_stability->decision_volatile hplc_method Select HPLC Method polarity->hplc_method High to Moderate Polarity (Favors RP-HPLC) gc_method Select GC-MS Method decision_volatile->gc_method Yes decision_volatile->hplc_method No

Caption: Decision pathway for selecting an analytical method.

References

Comparative Guide to the Cross-Reactivity of 4-Bromo-3,6-dichloropyridazine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from pyridazine scaffolds, with a conceptual starting point of 4-bromo-3,6-dichloropyridazine. Understanding the selectivity of these compounds is crucial for predicting their therapeutic efficacy and potential off-target effects. This document summarizes quantitative kinase inhibition data from published studies, details relevant experimental methodologies, and visualizes key signaling pathways affected by these classes of inhibitors.

Cross-Reactivity Profiling Data

The following tables summarize the kinase inhibition data for several pyridazine derivatives from various studies. The data is presented to allow for a comparative assessment of their selectivity profiles. It is important to note that direct cross-study comparison should be made with caution due to variations in assay conditions.

Table 1: Selectivity Profile of Pyrazolo[3,4-c]pyridazine Analogs

Compound ReferenceTarget KinaseIC₅₀ (µM)Off-Target KinasesIC₅₀ (µM)Fold Selectivity
1a CDK1/cyclin B6.1KDR>50>8.2
LCK>50>8.2

Data sourced from a study on pyrazolo[3,4-c]pyridazines as selective inhibitors of cyclin-dependent kinases.

Table 2: Inhibition Profile of 3,6-disubstituted Pyridazine Derivatives against CDK2

Compound ReferenceTarget KinaseIC₅₀ (nM)
11e CDK2151
11h CDK243.8
11l CDK255.6
11m CDK220.1

Data from a study identifying 3,6-disubstituted pyridazines as anticancer agents targeting CDK2.[1]

Table 3: Selectivity of an Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor

Compound ReferenceTarget KinaseCellular IC₅₀ (nM)Kinase Panel (192 kinases)Note
27f Mps10.70Highly SelectiveOrally active and effective in vivo.[2][3]

Table 4: Kinase Selectivity Profile of a Pyridazine-Based ALK5 Inhibitor

Compound ReferencePrimary TargetInhibition > 50% @ 1µMNumber of Hits (out of 57)
23 ALK513 kinases13

Data from a study on pyridazine-based ALK5 inhibitors, where the compound was profiled against a panel of 57 kinases.[4]

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are representative protocols for biochemical kinase assays.

Radiometric Kinase Assay (Filter Binding)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a peptide or protein substrate by the kinase. It is considered a gold-standard method for quantifying kinase activity.[5][6]

Protocol Steps:

  • Reaction Setup: In a 96-well plate, combine the following in a total volume of 20-25 µL:

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • The specific kinase at a pre-determined optimal concentration.

    • A suitable peptide or protein substrate.

    • The pyridazine-derived inhibitor at various concentrations (typically a serial dilution).

  • Initiation: Start the reaction by adding a solution containing ATP and [γ-³²P]ATP (specific activity tailored to the assay).

  • Incubation: Incubate the plate for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.

  • Termination: Stop the reaction by adding an acidic solution, such as 75 mM phosphoric acid or 1% trifluoroacetic acid.

  • Filtration: Transfer the reaction mixture to a phosphocellulose filter plate (e.g., P81). The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove all unbound [γ-³²P]ATP.

  • Detection: After drying the filter plate, add a scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[5]

  • Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound (pyridazine derivative) in the assay buffer.

    • Prepare a 2X solution of the kinase-europium-labeled antibody mixture.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Assembly (384-well plate):

    • Add 4 µL of the 4X test compound solution to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways often targeted by pyridazine-derived kinase inhibitors. These diagrams are generated using the DOT language for Graphviz.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDK_Pathway Mitogens Mitogenic Stimuli CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD Cyclin D-CDK4/6 CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb_E2F pRb-E2F CDK46_CyclinD->pRb_E2F Phosphorylates pRb pRb pRb pRb->pRb_E2F E2F E2F CyclinE Cyclin E E2F->CyclinE Upregulates Transcription G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes pRb_E2F->E2F Releases CDK2_CyclinE Cyclin E-CDK2 CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb_E2F Phosphorylates pRb Inhibitor Pyridazine Inhibitor Inhibitor->CDK2 Inhibits p21_p27 p21/p27 p21_p27->CDK46_CyclinD Inhibits p21_p27->CDK2_CyclinE Inhibits

Caption: Simplified CDK signaling pathway for G1/S transition.

JNK Stress Response Signaling Pathway

JNK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Activates MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Regulates Inhibitor Pyridazine Inhibitor Inhibitor->JNK Inhibits

Caption: The JNK stress-activated protein kinase signaling cascade.

TGF-β/ALK5 Signaling Pathway

ALK5_Pathway TGFb TGF-β TBRII TGF-β RII TGFb->TBRII Binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruits & Phosphorylates Receptor_Complex Receptor Complex TBRII->Receptor_Complex ALK5->Receptor_Complex SMAD23 SMAD2/3 Receptor_Complex->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Fibrosis, Cell Cycle Arrest) Nucleus->Gene_Transcription Regulates Inhibitor Pyridazine Inhibitor Inhibitor->ALK5 Inhibits

Caption: Canonical TGF-β signaling through the ALK5 receptor.

References

Efficacy of Pyridazine-Derived Herbicides and Alternatives in Weed Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Selected Herbicides

The following tables summarize the herbicidal efficacy of Chloridazon, Phenmedipham, and Metamitron against two economically significant weed species in sugar beet production: Common Lambsquarters (Chenopodium album) and Redroot Pigweed (Amaranthus retroflexus). The data is compiled from various field and greenhouse studies. Efficacy is presented as percentage of weed control, though methodologies between studies may vary.

Table 1: Efficacy against Common Lambsquarters (Chenopodium album)

HerbicideApplication Rate (g a.i./ha)Weed Growth Stage% ControlReference
Chloridazon650Cotyledon5.5 - 96.4 (in combination)[1]
Phenmedipham91+71+112 (in combination)CotyledonLow efficacy alone[1]
Metamitron700CotyledonIncreased efficacy of combination[1]
Metamitron2 L/ha-Resistance observed[2]

Table 2: Efficacy against Redroot Pigweed (Amaranthus retroflexus)

HerbicideApplication Rate (g a.i./ha)Weed Growth Stage% ControlReference
Chloridazon-Pre- and post-emergenceEffective[3]
Phenmedipham + Desmedipham547Cotyledon>90%[4]
Metamitron--Slower metabolism in this species[2]
Metamitron--RF value of 3.3 to 4.4 in resistant biotypes[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for conducting field trials to evaluate the efficacy of the discussed herbicides.

Field Trial Protocol for Herbicide Efficacy in Sugar Beets

This protocol outlines a standard methodology for assessing the efficacy of pre- and post-emergence herbicides for weed control in sugar beet cultivation.

1. Experimental Design:

  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications per treatment.

  • Plot Size: Typically 2 meters by 10 meters to allow for accurate application and assessment while minimizing edge effects.

  • Treatments: Include an untreated control, plots treated with each herbicide individually at various application rates, and combination treatments.

2. Site Selection and Crop Management:

  • Location: A field with a known and uniform infestation of the target weed species.

  • Crop: Certified sugar beet seeds of a single variety are to be used.

  • Standard Practices: Follow local standard agricultural practices for sugar beet cultivation regarding fertilization, irrigation, and pest control to ensure that these factors do not confound the results.

3. Herbicide Application:

  • Equipment: Use a calibrated research plot sprayer, such as a CO2-powered backpack sprayer, to ensure precise and uniform application.

  • Application Timing:

    • Pre-emergence: Apply after planting but before the emergence of the crop and weeds.

    • Post-emergence: Apply when the weeds have reached a specific growth stage, typically the cotyledon to two-leaf stage.

  • Spray Volume and Pressure: Calibrate to ensure thorough coverage of the target area, with specific parameters depending on the herbicide and equipment.

4. Data Collection and Assessment:

  • Weed Control Efficacy:

    • Visually assess the percentage of weed control at set intervals after treatment (e.g., 7, 14, and 28 days after treatment - DAT) on a scale of 0% (no control) to 100% (complete kill).

    • At a final assessment point, measure weed density (number of plants per square meter) and weed biomass (dry weight of weeds per square meter).

  • Crop Phytotoxicity: Visually assess any crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals as the weed control assessment, using a 0% (no injury) to 100% (crop death) scale.

  • Yield and Quality: At the end of the growing season, harvest the sugar beet roots from a central area of each plot. Measure the root yield (tons per hectare) and analyze the sucrose content.

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA).

  • When significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Mechanism of Action: Inhibition of Photosystem II

Chloridazon, Phenmedipham, and Metamitron all share a common mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII). They achieve this by binding to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts. This binding event blocks the electron transport chain, leading to a cascade of events that ultimately results in plant death.

Below are diagrams illustrating the experimental workflow for evaluating herbicide efficacy and the signaling pathway of PSII inhibition.

G Experimental Workflow for Herbicide Efficacy Trial cluster_planning Planning & Setup cluster_implementation Implementation cluster_data_collection Data Collection cluster_analysis Analysis site_selection Site Selection (Uniform weed pressure) exp_design Experimental Design (RCBD, 4 Replicates) site_selection->exp_design plot_layout Plot Layout (e.g., 2m x 10m) exp_design->plot_layout crop_sowing Sugar Beet Sowing plot_layout->crop_sowing herbicide_app Herbicide Application (Pre/Post-emergence) crop_sowing->herbicide_app weed_assessment Weed Control Assessment (% control, density, biomass) herbicide_app->weed_assessment crop_assessment Crop Phytotoxicity (% injury) herbicide_app->crop_assessment yield_measurement Yield & Quality Measurement (Root yield, Sucrose %) weed_assessment->yield_measurement crop_assessment->yield_measurement stat_analysis Statistical Analysis (ANOVA, Mean Separation) yield_measurement->stat_analysis conclusion Conclusion on Efficacy stat_analysis->conclusion

Caption: A generalized workflow for conducting field trials to evaluate herbicide efficacy.

G Mechanism of Action: Photosystem II Inhibition cluster_photosynthesis Photosynthesis in Chloroplast cluster_inhibition Inhibitory Action light Light Energy ps2 Photosystem II (PSII) light->ps2 d1 D1 Protein (QB Binding Site) ps2->d1 pq Plastoquinone (PQ) d1->pq Electron Transfer binding Herbicide binds to D1 Protein d1->binding etc Electron Transport Chain pq->etc atp_nadph ATP & NADPH Production etc->atp_nadph herbicide PSII Inhibitor Herbicide (e.g., Chloridazon, Phenmedipham, Metamitron) herbicide->binding block Electron Transport Blocked binding->block ros Reactive Oxygen Species (ROS) Formation block->ros damage Lipid & Protein Damage ros->damage death Cell Death & Necrosis damage->death

References

A Spectroscopic Guide to 4-Bromo-3,6-dichloropyridazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for 4-Bromo-3,6-dichloropyridazine and its representative products derived from nucleophilic aromatic substitution and Suzuki coupling reactions. The presented data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers a foundational reference for the identification and characterization of these compounds.

This compound is a versatile heterocyclic compound frequently employed as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its reactivity at the bromine and chlorine positions allows for selective functionalization, leading to a diverse array of derivatives. This guide focuses on two primary reaction pathways: nucleophilic aromatic substitution, exemplified by the introduction of an amino group, and Suzuki coupling, demonstrated by the addition of a phenyl group.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its derivatives, providing a clear comparison of their characteristic spectral features.

Table 1: ¹H NMR and ¹³C NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound7.95 (s, 1H)155.0, 151.2, 133.5, 125.8
4-Amino-3,6-dichloropyridazine7.15 (s, 1H), 5.60 (br s, 2H)157.2, 148.9, 140.1, 115.3
3,6-Dichloro-4-phenylpyridazine7.80 (s, 1H), 7.65-7.50 (m, 5H)156.5, 151.8, 142.3, 135.2, 130.5, 129.8, 128.9, 127.6

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound3080 (C-H), 1550 (C=N), 1380 (C-N), 830 (C-Cl), 680 (C-Br)226, 228, 230 [M]⁺
4-Amino-3,6-dichloropyridazine3450, 3350 (N-H), 3090 (C-H), 1640 (N-H bend), 1560 (C=N), 840 (C-Cl)163, 165 [M]⁺
3,6-Dichloro-4-phenylpyridazine3060 (C-H), 1600, 1480 (C=C, Ar), 1540 (C=N), 835 (C-Cl)224, 226 [M]⁺

Reaction Pathways and Experimental Workflows

The synthesis of the compared products from this compound follows distinct and well-established reaction pathways. The introduction of an amino group is typically achieved through a nucleophilic aromatic substitution reaction, where an amine source displaces one of the halogen atoms. The formation of the carbon-carbon bond in the phenyl derivative is accomplished via a palladium-catalyzed Suzuki coupling reaction with phenylboronic acid.

reaction_workflow cluster_0 Nucleophilic Aromatic Substitution cluster_1 Suzuki Coupling start This compound product1 4-Amino-3,6-dichloropyridazine start->product1 Reaction product2 3,6-Dichloro-4-phenylpyridazine start->product2 Reaction reagent1 NH₃ or Amine Source reagent1->product1 reagent2 Phenylboronic Acid, Pd Catalyst, Base reagent2->product2

A diagram illustrating the synthetic pathways from this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an appropriate ionization source. For these types of compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source, where a high voltage is applied to generate charged droplets, leading to gas-phase ions.

General Protocol for Suzuki Coupling

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

General Protocol for Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO), the nucleophile (e.g., an amine or ammonia, 1.0-2.0 eq.) is added. A base (e.g., K₂CO₃ or triethylamine) may be added to neutralize any acid formed during the reaction. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after the addition of water. The crude product is then purified by recrystallization or column chromatography.[2][3]

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3,6-dichloropyridazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide outlines the essential procedures for the proper disposal of 4-Bromo-3,6-dichloropyridazine, a halogenated pyridazine derivative. Adherence to these protocols is critical for mitigating potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on its known hazards, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.

  • Skin and Body Protection: A laboratory coat or a chemical-resistant apron, along with full-length pants and closed-toe shoes, should be worn.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1]

In the event of exposure, the following first-aid measures should be taken:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water for a minimum of 15 minutes. If irritation develops or persists, seek medical attention.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Hazard and Property Summary

The table below summarizes the key quantitative data and hazard information for this compound for quick reference.

PropertyValue
CAS Number 10344-42-0[2][3][4]
Molecular Formula C₄HBrCl₂N₂[3][4]
Molecular Weight 227.87 g/mol [2][3]
Appearance Solid
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab chemical treatment or neutralization is not recommended without specific, validated protocols due to the risk of creating hazardous byproducts.

  • Waste Identification: Clearly identify all waste containing this compound. This includes unused or excess compound, contaminated labware (such as weighing paper, pipette tips, and vials), and any solutions containing the compound.

  • Waste Segregation: As a halogenated organic compound, this compound waste must be segregated into a designated "Halogenated Organic Waste" stream.[5][6] It is critical to avoid mixing it with non-halogenated waste to prevent complicating the disposal process and increasing costs.[6]

  • Solid Waste Containment: Collect all solid this compound waste and any contaminated disposable materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[6] The container must be kept closed at all times, except when waste is being added.

  • Liquid Waste Containment: For any solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container that is also clearly labeled "Halogenated Organic Liquid Waste."[5][6] To allow for vapor expansion, do not fill containers beyond 80% of their capacity.[6]

  • Labeling and Storage: Ensure all waste containers are accurately and clearly labeled with "Halogenated Organic Waste," the full chemical name "this compound," and appropriate hazard symbols. Store the sealed containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_final Final Steps start Identify Waste Containing This compound assess Is the waste solid or liquid? start->assess solid_waste Collect in 'Halogenated Organic Solid Waste' Container assess->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' Container assess->liquid_waste Liquid label_store Label Container and Store in Designated Waste Area solid_waste->label_store liquid_waste->label_store dispose Arrange for Pickup by Licensed Hazardous Waste Disposal Service label_store->dispose

Caption: Disposal workflow for this compound.

References

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4-Bromo-3,6-dichloropyridazine

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